molecular formula C61H102N10O13 B1221910 Mycoplanecin A CAS No. 72993-51-2

Mycoplanecin A

Cat. No.: B1221910
CAS No.: 72993-51-2
M. Wt: 1183.5 g/mol
InChI Key: ICFLLAYTOVAMGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mycoplanecin A is a cyclic peptide antibiotic originally isolated from Actinoplanes awajinensis subsp. mycoplanecinus . It features a unique structure composed of several non-proteogenic amino acids, including ethyl-L-proline , which was first reported as a natural product component in this compound . Recent research has validated its molecular target as the DNA polymerase III sliding clamp (DnaN) , a critical component for bacterial DNA replication . This compound binds to DnaN with nanomolar affinity , inhibiting Mycobacterium tuberculosis growth by disrupting DNA synthesis . This mechanism is distinct from that of many current tuberculosis drugs, making this compound a highly promising lead compound for investigating novel therapeutic strategies against multidrug-resistant (MDR) tuberculosis strains . The compound is part of the mycoplanecin family, with some analogs demonstrating exceptionally high potency; for instance, Mycoplanecin E has been reported to have a minimum inhibitory concentration (MIC) as low as 83 ng/mL against M. tuberculosis, significantly outperforming related antibiotics . This product is intended for research purposes, such as studying novel antibiotic mechanisms, exploring solutions to drug-resistant bacteria, and developing new anti-tuberculosis agents. This product is For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

72993-51-2

Molecular Formula

C61H102N10O13

Molecular Weight

1183.5 g/mol

IUPAC Name

4-ethyl-N-methyl-1-[3-methyl-2-[methyl(2-oxobutanoyl)amino]butanoyl]-N-[4,11,19,26-tetramethyl-6-(3-methylbutyl)-15,25-bis(2-methylpropyl)-2,5,8,14,17,21,24,27-octaoxo-3-propan-2-yl-20-oxa-1,4,7,13,16,23,26-heptazatricyclo[26.3.0.09,13]hentriacontan-18-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C61H102N10O13/c1-19-40-29-46(71(32-40)61(83)50(37(11)12)67(17)59(81)47(72)20-2)58(80)68(18)51-39(14)84-48(73)30-62-52(74)44(27-35(7)8)65(15)57(79)43-22-21-25-69(43)60(82)49(36(9)10)66(16)55(77)41(24-23-33(3)4)63-53(75)45-28-38(13)31-70(45)56(78)42(26-34(5)6)64-54(51)76/h33-46,49-51H,19-32H2,1-18H3,(H,62,74)(H,63,75)(H,64,76)

InChI Key

ICFLLAYTOVAMGO-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(N(C1)C(=O)C(C(C)C)N(C)C(=O)C(=O)CC)C(=O)N(C)C2C(OC(=O)CNC(=O)C(N(C(=O)C3CCCN3C(=O)C(N(C(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(C)C)C)CCC(C)C)C)C(C)C)C)CC(C)C)C

Synonyms

mycoplanecin A

Origin of Product

United States

Foundational & Exploratory

Mycoplanecin A: A Technical Guide to its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycoplanecin A is a potent antitubercular macrocyclic depsipeptide natural product that has garnered significant interest for its unique chemical architecture and its mode of action targeting the DnaN sliding clamp of DNA polymerase III.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, presenting key quantitative data, detailing experimental methodologies for its characterization, and visualizing its complex structure.

Chemical Structure

This compound is a cyclic depsipeptide, a class of molecules characterized by a ring structure containing both amide and ester bonds.[1] Its molecular formula is C61H102N10O13, with a molecular weight of 1183.5 g/mol .[5] The complex structure of this compound is composed of several amino acid residues, including a number of unusual and non-proteinogenic amino acids.[6][7]

The constituent components of this compound are:

  • α-ketobutyric acid

  • Glycine

  • L-leucine

  • L-proline

  • L-2-amino-5-methylhexanoic acid (homoleucine)

  • N-methyl-D-leucine

  • N-methyl-L-threonine

  • trans-4-methyl-L-proline

  • trans-4-ethyl-L-proline

  • Two molecules of N-methyl-L-valine

Of particular note is the presence of trans-4-ethyl-L-proline, which was first identified as a natural product component in this compound.[6]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC61H102N10O13[5]
Molecular Weight1183.52 g/mol [8]
Monoisotopic Mass1182.76278335 Da[5]
XLogP6.31[8]
Hydrogen Bond Donors3[8]
Hydrogen Bond Acceptors23[8]
Rotatable Bonds19[8]
Topological Polar Surface Area272.84 Ų[8]

Stereochemistry

The stereochemistry of this compound is complex, with multiple chiral centers. While early reports left some ambiguity regarding the absolute configurations, subsequent studies involving total synthesis and advanced analytical techniques have provided a clearer picture.[1][9][10] The stereochemistry of the amino acid components has been proposed through Marfey's analysis and biosynthetic gene cluster analysis.[10] The first total synthesis of this compound confirmed the proposed stereochemical assignments.[1][7]

The established stereochemical configurations for the amino acid residues are predominantly L-configured, with the notable exception of N-methyl-D-leucine. The two substituted proline residues, trans-4-methyl-L-proline and trans-4-ethyl-L-proline, have a trans configuration.[1][7]

Structural Elucidation Methodologies

The determination of the intricate structure of this compound has relied on a combination of classical and modern analytical techniques.

Chemical Degradation and Spectrometric Analysis

Initial structural studies involved chemical degradation of the molecule to identify its constituent components.[6] This was followed by analysis using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C NMR) to piece together the sequence and connectivity of the amino acid residues.[6]

Total Synthesis

The definitive confirmation of the structure and stereochemistry of this compound was achieved through its first total synthesis.[1][2][7] This process involves the stepwise, controlled chemical synthesis of the molecule from known starting materials. The successful synthesis and the matching of the spectroscopic data of the synthetic molecule with that of the natural product provide unequivocal proof of its structure.

Experimental Protocol: Key Steps in the Total Synthesis of this compound [1][7]

A convergent, solution-phase approach was utilized for the total synthesis. Key steps included:

  • Synthesis of Unusual Amino Acids: The non-proteinogenic amino acids, trans-4-methyl-L-proline and trans-4-ethyl-L-proline, were synthesized via an iterative Matteson homologation.

  • Fragment Coupling: The linear peptide precursor was assembled by coupling two major fragments.

  • Macrocyclization: The challenging ring-closing step to form the macrocyclic structure was accomplished under high-temperature and high-dilution conditions.

  • Final Acylation: The N-terminal α-ketobutyric acid was introduced near the end of the synthetic sequence.

X-ray Crystallography

A significant advancement in understanding the three-dimensional structure of this compound in its biologically active state came from the co-crystal structure of the molecule bound to its target, the Mycobacterium β sliding clamp (DnaN).[3][9][10]

Experimental Protocol: Co-crystallization of this compound with DnaN [9][10]

While the specific crystallization conditions are detailed in the primary literature, a general workflow for such an experiment would involve:

  • Protein Expression and Purification: Overexpression and purification of the DnaN protein.

  • Complex Formation: Incubation of the purified DnaN protein with an excess of this compound to ensure binding.

  • Crystallization Screening: Screening of a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature) to find conditions that promote the growth of well-ordered crystals of the protein-ligand complex.

  • X-ray Diffraction Data Collection: Exposing the obtained crystals to a high-intensity X-ray beam and collecting the diffraction data.

  • Structure Solution and Refinement: Processing the diffraction data to determine the electron density map and build the atomic model of the this compound-DnaN complex.

Visualization of Chemical Structure

The following diagram, generated using the DOT language, illustrates the chemical structure of this compound.

Mycoplanecin_A_Structure cluster_macrocycle NMeVal1 N-Me-L-Val EtPro trans-4-Et-L-Pro NMeVal1->EtPro CO-N Leu L-Leu EtPro->Leu CO-N MePro trans-4-Me-L-Pro Leu->MePro CO-N Pro L-Pro MePro->Pro CO-N NMeThr N-Me-L-Thr Pro->NMeThr CO-N(Me) HoLeu L-HoLeu NMeThr->HoLeu CO-O (Depsi) NMeDLeu N-Me-D-Leu HoLeu->NMeDLeu CO-N(Me) Gly Gly NMeDLeu->Gly CO-N NMeVal2 N-Me-L-Val Gly->NMeVal2 CO-N(Me) NMeVal2->Pro Cyclization aKB α-Keto-Butyric Acid NMeVal2->aKB ... aKB->NMeVal1 CO-N(Me)

A conceptual representation of the cyclic depsipeptide structure of this compound.

Conclusion

This compound stands as a testament to the chemical diversity of natural products and their potential as leads for novel therapeutics. Its complex cyclic depsipeptide structure, featuring several unusual amino acid residues and intricate stereochemistry, has been fully elucidated through a combination of spectroscopic analysis, total synthesis, and X-ray crystallography. This detailed structural knowledge is crucial for ongoing research into its mechanism of action and for the rational design of new analogues with improved efficacy against Mycobacterium tuberculosis.

References

Mycoplanecin A: A Targeted Approach to Combating Mycobacterium tuberculosis by Inhibiting DNA Replication

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tuberculosis, caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant strains. This necessitates the discovery and development of novel antitubercular agents with unique mechanisms of action. Mycoplanecin A, a cyclic decadepsipeptide, has emerged as a potent candidate, demonstrating significant activity against Mtb. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its molecular target, binding kinetics, and cellular effects. We present quantitative data in structured tables, detail the experimental protocols used for its characterization, and provide visualizations of the key pathways and workflows to facilitate a deeper understanding for researchers in the field of tuberculosis drug discovery.

Introduction

This compound is a natural product first isolated from Actinoplanes awajinensis. Structurally, it is a cyclic peptide antibiotic containing several non-proteinogenic amino acids. Its potent antimycobacterial properties, particularly against M. tuberculosis, have garnered renewed interest, positioning it as a promising lead compound for the development of new tuberculosis therapies. A key advantage of this compound is its novel mechanism of action, which circumvents existing resistance pathways.

The Molecular Target: DNA Polymerase III Sliding Clamp (DnaN)

The primary molecular target of this compound in Mycobacterium tuberculosis is the β-clamp of the DNA polymerase III holoenzyme, encoded by the dnaN gene. DnaN is a ring-shaped protein dimer that encircles the DNA, acting as a sliding clamp that tethers the catalytic subunit of DNA polymerase III to the DNA template. This function is essential for processive DNA replication, making DnaN a critical component for bacterial viability.

Mechanism of Inhibition

This compound exerts its bactericidal effect by binding to a hydrophobic pocket on the DnaN protein. This binding event is thought to interfere with the interaction between DnaN and the DNA polymerase, thereby disrupting the formation or function of the replisome. The inhibition of this crucial protein-protein interaction stalls DNA replication, ultimately leading to bacterial cell death. The validation of DnaN as the target for mycoplanecins highlights a valuable mechanism distinct from many currently used TB drugs.

Quantitative Analysis of this compound Activity

The efficacy of this compound and its analogs has been quantified through various in vitro assays. The following tables summarize the key quantitative data available.

Table 1: Minimum Inhibitory Concentration (MIC) of Mycoplanecins against Mycobacterium tuberculosis
CompoundM. tuberculosis StrainMIC (ng/mL)MIC (µg/mL)
Mycoplanecin ENot Specified830.083
This compoundH37RvData not available in searched literatureData not available in searched literature

Note: While the exact MIC for this compound against the standard H37Rv strain was not found in the provided search results, the potent activity of the closely related Mycoplanecin E is indicative of the family's efficacy.

Table 2: Binding Affinity of Mycoplanecins to DnaN
LigandTargetMethodBinding Affinity (Kd)
MycoplanecinsDnaNNot SpecifiedNanomolar range
This compoundDnaNData not available in searched literatureData not available in searched literature

Note: The literature confirms a high, nanomolar affinity of mycoplanecins for DnaN. However, specific dissociation constant (Kd) values for this compound were not available in the searched articles. Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are typically used to determine these values.

Experimental Protocols

This section details the methodologies for the key experiments cited in the study of this compound's mechanism of action.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against M. tuberculosis is determined using the broth microdilution method, following the European Committee on Antimicrobial Susceptibility Testing (EUCAST) reference protocol.

Protocol:

  • Preparation of M. tuberculosis Inoculum:

    • M. tuberculosis H37Rv is grown on Middlebrook 7H11 agar.

    • Colonies are collected and suspended in sterile saline with Tween 80 and glass beads.

    • The suspension is vortexed to ensure homogeneity.

    • The turbidity is adjusted to a 0.5 McFarland standard.

    • A 1:100 dilution of this suspension is prepared in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) to achieve the final inoculum.

  • Preparation of this compound Dilutions:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

    • Serial two-fold dilutions are prepared in Middlebrook 7H9 broth in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well containing the this compound dilution is inoculated with the prepared Mtb suspension.

    • A growth control (no drug) and a sterility control (no bacteria) are included.

    • The plates are sealed and incubated at 37°C for 7-14 days.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of this compound that results in no visible growth of M. tuberculosis.

DnaN Binding Affinity Assay (Representative Protocol using Surface Plasmon Resonance)

Surface Plasmon Resonance (SPR) is a powerful technique for the real-time, label-free analysis of biomolecular interactions.

Protocol:

  • Immobilization of DnaN:

    • Recombinant M. tuberculosis DnaN is expressed and purified.

    • A sensor chip (e.g., a CM5 chip) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Purified DnaN is injected over the activated sensor surface to achieve covalent immobilization.

    • The surface is then deactivated with ethanolamine.

  • Binding Analysis:

    • A running buffer (e.g., HBS-EP+) is continuously flowed over the sensor surface.

    • Serial dilutions of this compound in the running buffer are prepared.

    • Each concentration of this compound is injected over the immobilized DnaN surface for a defined association time, followed by a dissociation phase with running buffer.

    • The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is recorded as a sensorgram.

  • Data Analysis:

    • The sensorgram data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Co-crystallization of this compound with DnaN

The three-dimensional structure of the this compound-DnaN complex can be determined by X-ray crystallography.

Protocol:

  • Protein and Ligand Preparation:

    • Highly purified and concentrated M. tuberculosis DnaN is prepared.

    • This compound is dissolved in a suitable solvent to a high concentration.

  • Complex Formation:

    • This compound is added to the DnaN solution in a molar excess and incubated to ensure complex formation.

  • Crystallization Screening:

    • The DnaN-Mycoplanecin A complex is subjected to high-throughput crystallization screening using various commercially available screens that cover a wide range of pH, precipitants, and additives.

    • The hanging drop or sitting drop vapor diffusion method is typically employed.

  • Crystal Optimization and Growth:

    • Initial crystal hits are optimized by refining the conditions (e.g., precipitant concentration, pH, temperature) to obtain diffraction-quality crystals.

  • Data Collection and Structure Determination:

    • Crystals are cryo-protected and flash-cooled in liquid nitrogen.

    • X-ray diffraction data is collected at a synchrotron source.

    • The structure is solved using molecular replacement with a known DnaN structure as a search model, and the this compound molecule is built into the electron density map.

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts and processes described in this guide.

MycoplanecinA_MoA MycoplanecinA This compound DnaN DnaN (β-clamp) MycoplanecinA->DnaN DNA_Polymerase DNA Polymerase III DnaN->DNA_Polymerase Tethers DNA_Replication DNA Replication DnaN->DNA_Replication Inhibits DNA_Polymerase->DNA_Replication Catalyzes Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Caption: Mechanism of Action of this compound against M. tuberculosis.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_result Result prep_mtb Prepare Mtb Inoculum (0.5 McFarland -> 1:100) inoculate Inoculate 96-well Plate prep_mtb->inoculate prep_drug Prepare Serial Dilutions of this compound prep_drug->inoculate incubate Incubate at 37°C (7-14 days) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Experimental Workflow for MIC Determination.

SPR_Workflow cluster_prep Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis immobilize Immobilize DnaN on Sensor Chip inject Inject this compound (Association/Dissociation) immobilize->inject prep_analyte Prepare this compound (Analyte) Dilutions prep_analyte->inject detect Detect Change in Refractive Index (Sensorgram) inject->detect analyze Fit Data to Binding Model detect->analyze determine_kd Determine ka, kd, and Kd analyze->determine_kd

Caption: Experimental Workflow for SPR-based Binding Assay.

Conclusion and Future Directions

This compound represents a promising class of antitubercular agents with a distinct and validated mechanism of action targeting DnaN. Its potent activity and high binding affinity underscore its potential for further development. The total synthesis of this compound has been achieved, which paves the way for structure-activity relationship (SAR) studies and the generation of optimized analogs with improved pharmacokinetic and pharmacodynamic properties. Future research should focus on obtaining a more comprehensive quantitative understanding of the interaction between various Mycoplanecin analogs and Mtb DnaN, as well as evaluating their efficacy in in vivo models of tuberculosis. The unique mode of action of this compound makes it a valuable addition to the arsenal of potential drugs to combat multidrug-resistant tuberculosis.

Unraveling the Mycoplanecin A Biosynthetic Blueprint: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mycoplanecin A, a potent antitubercular agent, represents a promising scaffold for the development of novel therapeutics against Mycobacterium tuberculosis. This technical guide provides an in-depth analysis of the this compound biosynthetic gene cluster (BGC), offering a comprehensive resource for researchers in natural product biosynthesis, antibiotic development, and synthetic biology.

Core Executive Summary

This compound is a non-ribosomal peptide synthesized by Actinoplanes awajinensis subsp. mycoplanecinus. Its unique structure, incorporating several non-proteinogenic amino acids, is assembled by a complex enzymatic machinery encoded within a dedicated biosynthetic gene cluster (BGC). This guide details the genetic organization of the myp cluster, the proposed functions of its constituent genes, and the biosynthetic pathway leading to the final natural product. Furthermore, it presents key quantitative data on the bioactivity of this compound and its derivatives and outlines detailed experimental protocols for the investigation of this and other similar biosynthetic pathways.

This compound Biosynthetic Gene Cluster: Genetic Organization and Proposed Function

The this compound (myp) biosynthetic gene cluster is comprised of a series of genes responsible for the production of unusual amino acid precursors, the core non-ribosomal peptide synthetase (NRPS) machinery, and tailoring enzymes. The table below summarizes the genes within the myp cluster and their putative functions based on sequence homology and experimental characterization.

GeneProposed Function
mypA-C Non-ribosomal peptide synthetase (NRPS) modules
mypD Putative 3-hydroxy-3-methylglutaryl-CoA synthase (HMGCS)-like enzyme
mypE Putative 3-methylglutaconyl-CoA hydratase-like enzyme
mypF Putative acyl-CoA dehydrogenase-like enzyme
mypG Putative enoyl-CoA hydratase/isomerase-like enzyme
mypH Putative radical S-adenosylmethionine (SAM) methyltransferase
mypI Putative aminotransferase
mypJ Putative dehydrogenase
mypK Putative acyl-CoA synthetase
mypL Putative L-proline cis-trans isomerase
mypM Putative methyltransferase
mypP Putative 4'-phosphopantetheinyl transferase (PPTase)
mypR Putative DNA polymerase III subunit beta (DnaN) - potential resistance gene

Quantitative Bioactivity Data

The potent anti-mycobacterial activity of Mycoplanecins is a key feature of their therapeutic potential. The following table summarizes the Minimum Inhibitory Concentrations (MIC) against Mycobacterium tuberculosis H37Rv and the dissociation constants (Kd) for their interaction with the molecular target, DnaN.

CompoundMIC (μg/mL) vs. M. tuberculosis H37RvKd (nM) vs. DnaN
This compound0.1150
Mycoplanecin B0.2200
Mycoplanecin D0.0580
Mycoplanecin E0.02550

This compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process involving the formation of unique precursors and their subsequent assembly on a non-ribosomal peptide synthetase (NRPS) template. The following diagram illustrates the proposed biosynthetic pathway.

Mycoplanecin_A_Biosynthesis cluster_precursors Precursor Biosynthesis cluster_nrps NRPS Assembly Line mypD-K mypD-K L-Leucine->mypD-K L-Isoleucine->mypD-K L-Proline->mypD-K L-Proline->mypD-K L-homoleucine L-homoleucine mypD-K->L-homoleucine L-homonorleucine L-homonorleucine mypD-K->L-homonorleucine (2S,4R)-4-ethylproline (2S,4R)-4-ethylproline mypD-K->(2S,4R)-4-ethylproline (2S,4R)-4-methylproline (2S,4R)-4-methylproline mypD-K->(2S,4R)-4-methylproline NRPS_Modules mypA-C (NRPS Modules) L-homoleucine->NRPS_Modules L-homonorleucine->NRPS_Modules (2S,4R)-4-ethylproline->NRPS_Modules (2S,4R)-4-methylproline->NRPS_Modules Linear_Peptide Linear_Peptide NRPS_Modules->Linear_Peptide Thioesterase (TE) domain Cyclization Cyclization Linear_Peptide->Cyclization Mycoplanecin_A Mycoplanecin_A Cyclization->Mycoplanecin_A

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the analysis of the this compound biosynthetic gene cluster.

Identification and Analysis of the Biosynthetic Gene Cluster

This protocol outlines a general workflow for identifying and analyzing a non-ribosomal peptide synthetase (NRPS) gene cluster from a microbial genome.

BGC_Analysis_Workflow Genome_Sequencing 1. Genome Sequencing (e.g., PacBio, Illumina) Genome_Assembly 2. Genome Assembly (e.g., Canu, SPAdes) Genome_Sequencing->Genome_Assembly BGC_Prediction 3. BGC Prediction (e.g., antiSMASH, PRISM) Genome_Assembly->BGC_Prediction Gene_Annotation 4. Gene Annotation (BLAST, Pfam) BGC_Prediction->Gene_Annotation Pathway_Proposal 5. Propose Biosynthetic Pathway Gene_Annotation->Pathway_Proposal

Caption: Workflow for BGC identification and analysis.

Methodology:

  • Genomic DNA Isolation: High-quality genomic DNA is isolated from a pure culture of the producing organism (Actinoplanes awajinensis) using a standard microbial DNA extraction kit.

  • Genome Sequencing: The genome is sequenced using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies to achieve a complete and accurate genome assembly.

  • Genome Assembly and Annotation: The sequencing reads are assembled into a contiguous genome sequence. The assembled genome is then annotated to identify open reading frames (ORFs).

  • BGC Prediction: The annotated genome sequence is analyzed using specialized bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) or PRISM (PRediction of Secondary Metabolite gene clusters) to identify putative secondary metabolite BGCs.

  • In-depth Gene Cluster Analysis: The predicted myp BGC is manually inspected. Each ORF is analyzed using BLAST (Basic Local Alignment Search Tool) against public databases (e.g., NCBI GenBank) to assign putative functions based on homology to known enzymes. Conserved protein domains are identified using tools like Pfam and InterProScan.

  • Phylogenetic Analysis: For key enzymes, such as the NRPS modules and precursor-supplying enzymes, phylogenetic trees are constructed to understand their evolutionary relationships with homologous enzymes from other characterized BGCs.

Heterologous Expression of the this compound BGC

This protocol describes the process of expressing the myp gene cluster in a heterologous host to confirm its role in this compound production.

Methodology:

  • Vector Construction: The entire myp BGC is cloned into a suitable expression vector. This can be achieved through methods like Transformation-Associated Recombination (TAR) in yeast or Gibson Assembly. The chosen vector should contain features for stable maintenance and expression in the heterologous host, such as an origin of replication, a selectable marker, and an appropriate promoter.

  • Host Selection: A genetically tractable and well-characterized host strain is chosen. Streptomyces coelicolor or Streptomyces lividans are common choices for expressing actinobacterial BGCs.

  • Transformation: The expression vector carrying the myp BGC is introduced into the chosen host strain using methods like protoplast transformation or intergeneric conjugation from E. coli.

  • Cultivation and Metabolite Extraction: The recombinant host strain is cultivated under conditions known to induce secondary metabolite production. After a suitable incubation period, the culture broth and mycelium are harvested, and metabolites are extracted using organic solvents (e.g., ethyl acetate).

  • Metabolite Analysis: The crude extract is analyzed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to detect the production of this compound and its derivatives. The retention times and mass spectra are compared to those of authentic standards.

In Vitro Characterization of Biosynthetic Enzymes

This protocol outlines a general approach for the biochemical characterization of individual enzymes from the this compound biosynthetic pathway.

Enzyme_Characterization_Workflow Gene_Cloning 1. Gene Cloning into Expression Vector Protein_Expression 2. Protein Overexpression (e.g., in E. coli) Gene_Cloning->Protein_Expression Protein_Purification 3. Protein Purification (e.g., Ni-NTA affinity chromatography) Protein_Expression->Protein_Purification Enzyme_Assay 4. In Vitro Enzyme Assay Protein_Purification->Enzyme_Assay Product_Analysis 5. Product Analysis (HPLC, MS, NMR) Enzyme_Assay->Product_Analysis

Caption: Workflow for in vitro enzyme characterization.

Methodology:

  • Gene Cloning and Expression: The gene of interest (e.g., mypD, mypI) is amplified by PCR from the genomic DNA of A. awajinensis and cloned into an E. coli expression vector (e.g., pET series) containing a purification tag (e.g., His-tag).

  • Protein Overexpression and Purification: The recombinant E. coli strain is grown to a suitable cell density, and protein expression is induced (e.g., with IPTG). The cells are harvested, lysed, and the tagged protein is purified using affinity chromatography (e.g., Ni-NTA).

  • In Vitro Enzyme Assay: The purified enzyme is incubated with its predicted substrate(s) and any necessary cofactors in a suitable buffer system. For example, to test the function of MypI (a putative aminotransferase), the purified enzyme would be incubated with an amino donor (e.g., L-glutamate) and an amino acceptor (a keto-acid precursor).

  • Product Detection and Analysis: The reaction mixture is analyzed by analytical techniques such as HPLC, LC-MS, and Nuclear Magnetic Resonance (NMR) to identify the product of the enzymatic reaction and confirm the enzyme's function.

DnaN Binding Assay using Microscale Thermophoresis (MST)

This protocol describes the use of Microscale Thermophoresis to quantify the binding affinity of this compound to its molecular target, the DNA polymerase III sliding clamp (DnaN).

Methodology:

  • Protein Preparation: Recombinant DnaN protein is expressed and purified. One of the binding partners needs to be fluorescently labeled. This can be achieved by using a fluorescently labeled antibody, a fluorescent fusion protein (e.g., GFP-DnaN), or by direct chemical labeling of the protein.

  • Ligand Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to create a range of concentrations.

  • MST Measurement: The labeled DnaN protein at a constant concentration is mixed with the different concentrations of this compound. The samples are loaded into capillaries, and the MST instrument measures the movement of the fluorescently labeled molecules along a microscopic temperature gradient.

  • Data Analysis: Changes in the thermophoretic movement upon ligand binding are detected and plotted against the ligand concentration. The data is then fitted to a binding model to determine the dissociation constant (Kd), which is a measure of the binding affinity.

This technical guide provides a foundational understanding of the this compound biosynthetic gene cluster. The presented data and protocols are intended to facilitate further research into this important class of natural products and to aid in the development of new anti-tuberculosis therapies.

The Potent Anti-Tuberculosis Activity of Mycoplanecin A and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of Mycoplanecin A and its naturally occurring analogs. Mycoplanecins are a class of cyclic depsipeptides that have demonstrated significant promise as anti-tuberculosis agents due to their potent bactericidal activity and novel mechanism of action. This document summarizes the available quantitative data, details key experimental methodologies, and visualizes the underlying molecular interactions and experimental workflows.

Core Findings

This compound and its analogs exhibit potent antimicrobial activity, particularly against Mycobacterium tuberculosis. Their mechanism of action involves the direct inhibition of the DNA polymerase III sliding clamp, DnaN, a critical component of the bacterial DNA replication machinery. This mode of action is distinct from many currently used tuberculosis drugs, suggesting that mycoplanecins could be effective against drug-resistant strains.[1]

Quantitative Biological Activity Data

The biological activities of this compound and its analogs have been quantified through Minimum Inhibitory Concentration (MIC) assays and binding affinity studies. The following tables summarize the key data from comparative studies.

Table 1: Minimum Inhibitory Concentration (MIC) of Mycoplanecins and Griselimycin

CompoundOrganismMIC (µg/mL)
This compoundM. smegmatis mc²1550.25
Mycoplanecin BM. smegmatis mc²1550.125
Mycoplanecin DM. smegmatis mc²1550.5
Mycoplanecin EM. smegmatis mc²1550.0625
Mycoplanecin E M. tuberculosis 0.083 [2][3][4][5][6]
Griselimycin (GM)M. smegmatis mc²1551

Note: A lower MIC value indicates greater potency.

Table 2: Dissociation Constants (Kd) of Mycoplanecins and Griselimycin with DnaN from M. smegmatis

CompoundKd (nM)
This compound95.4 ± 58.0[2]
Mycoplanecin B24.4 ± 11.9[2]
Mycoplanecin DSimilar range to A and B
Mycoplanecin ESimilar range to A and B
Griselimycin (GM)6.5 ± 5.9[2]

Note: A lower Kd value indicates a higher binding affinity.

Mechanism of Action: DnaN Inhibition

Mycoplanecins exert their bactericidal effect by binding to the DNA polymerase III sliding clamp, DnaN. This protein forms a ring-like structure that encircles the DNA and tethers the DNA polymerase to the template strand, enabling processive DNA synthesis. By binding to DnaN, mycoplanecins prevent the proper functioning of the replisome, leading to a halt in DNA replication and subsequent cell death.[1][5]

Mycoplanecin_Mechanism_of_Action cluster_replication_fork Bacterial DNA Replication Fork cluster_outcome Result DNA_Polymerase_III DNA Polymerase III DnaN_Sliding_Clamp DnaN Sliding Clamp DNA_Polymerase_III->DnaN_Sliding_Clamp associates with DNA_Template DNA Template Strand DnaN_Sliding_Clamp->DNA_Template encircles Replication_Halted DNA Replication Halted DnaN_Sliding_Clamp->Replication_Halted Mycoplanecin_A This compound / Analog Mycoplanecin_A->DnaN_Sliding_Clamp binds to and inhibits Cell_Death Bacterial Cell Death Replication_Halted->Cell_Death

Mechanism of DnaN inhibition by this compound.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)

This protocol is a widely used method for determining the MIC of compounds against Mycobacterium tuberculosis.

a. Preparation of Mycobacterial Inoculum:

  • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (albumin-dextrose-catalase), and 0.05% (v/v) Tween 80.

  • Incubate at 37°C until the culture reaches an optical density at 600 nm (OD600) of 0.4-0.6.

  • Dilute the culture in 7H9 broth to a final concentration that will result in approximately 1 x 10^5 colony-forming units (CFU)/mL in the final assay volume.

b. Assay Procedure:

  • Prepare serial twofold dilutions of the test compounds (this compound and analogs) in a 96-well microplate. The final volume in each well should be 100 µL.

  • Add 100 µL of the prepared mycobacterial inoculum to each well.

  • Include a drug-free control (inoculum only) and a sterile control (broth only).

  • Seal the plates and incubate at 37°C for 7 days.

  • After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.

  • Re-incubate the plates for 24 hours.

  • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

DnaN Binding Affinity Measurement using Microscale Thermophoresis (MST)

This protocol outlines the determination of the dissociation constant (Kd) for the interaction between Mycoplanecins and DnaN.

a. Protein Preparation and Labeling:

  • Express and purify M. smegmatis DnaN (msDnaN) protein.

  • Label the purified msDnaN with a fluorescent dye (e.g., Monolith Protein Labeling Kit BLUE-NHS) according to the manufacturer's instructions.

  • Dilute the labeled msDnaN to a final concentration of 50 nM in MST buffer (20 mM Tris, 150 mM NaCl, 0.05% Tween-20).[2]

b. MST Assay:

  • Prepare a serial dilution of the Mycoplanecin analogs in MST buffer.

  • Mix the labeled msDnaN with each dilution of the Mycoplanecin analogs.

  • Load the samples into MST capillaries.

  • Measure the thermophoretic movement of the labeled msDnaN in a microscale thermophoresis instrument (e.g., Monolith NT-115).

  • The change in thermophoresis upon ligand binding is used to determine the dissociation constant (Kd) by fitting the data to a binding curve. The Kd values are calculated from three independent measurements.[5]

Experimental and Drug Discovery Workflow

The following diagram illustrates a typical workflow for the discovery, characterization, and mechanism of action studies for novel anti-tuberculosis compounds like Mycoplanecins.

Drug_Discovery_Workflow cluster_discovery Discovery and Isolation cluster_bioactivity Biological Activity Screening cluster_moa Mechanism of Action Studies cluster_development Lead Optimization and Development Strain_Cultivation Cultivation of Actinoplanes awajinensis Extraction Extraction of Mycoplanecins Strain_Cultivation->Extraction Purification Purification and Structure Elucidation Extraction->Purification MIC_Assay MIC Determination (MABA) Purification->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay MIC_Assay->Cytotoxicity_Assay Target_Identification Target Identification (e.g., Genetic Screens) Cytotoxicity_Assay->Target_Identification Binding_Assay DnaN Binding Affinity (MST) Target_Identification->Binding_Assay Crystallography Co-crystallization with DnaN (X-ray Crystallography) Binding_Assay->Crystallography Analog_Synthesis Analog Synthesis Crystallography->Analog_Synthesis SAR_Studies Structure-Activity Relationship (SAR) Studies Analog_Synthesis->SAR_Studies In_Vivo_Studies In Vivo Efficacy Studies SAR_Studies->In_Vivo_Studies

Workflow for Mycoplanecin research and development.

References

A Comprehensive Technical Guide to the Physico-chemical Properties of Mycoplanecin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycoplanecin A is a cyclic peptide antibiotic that has garnered significant interest within the scientific community due to its potent antimycobacterial properties, particularly against Mycobacterium tuberculosis. First isolated from the fermentation broth of Actinoplanes awajinensis subsp. mycoplanecinus in 1983, its unique structure and mechanism of action make it a compelling candidate for further investigation in the development of novel anti-tuberculosis therapies. This technical guide provides a detailed overview of the known physico-chemical properties of this compound, its biological activity, and the experimental methodologies relevant to its study.

Physico-chemical Properties

This compound is a complex cyclic decadepsipeptide. While the seminal publications from 1983 by Nakajima, Torikata, and their colleagues laid the groundwork for its characterization, specific quantitative data for some properties remain to be fully elucidated in publicly accessible literature.[1][2][3] This section summarizes the available data.

Table 1: Summary of Physico-chemical Properties of this compound

PropertyValueSource
Molecular Formula C₆₁H₁₀₂N₁₀O₁₃[1]
Molecular Weight 1183.52 g/mol [1]
Appearance Solid[1]
Melting Point Data not available in searched literature.
Solubility Data not available in searched literature. General solubility protocols for peptides suggest testing with water, followed by acidic or basic solutions depending on the peptide's isoelectric point. Organic solvents like DMSO or DMF can also be used for hydrophobic peptides.
UV-Vis Spectrum Data not available in searched literature.
IR Spectrum Data not available in searched literature.
¹H NMR Spectrum Data not available in searched literature.
¹³C NMR Spectrum Data not available in searched literature.
CAS Number 72993-51-2

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a generalized procedure based on the original isolation methods described for this compound from the fermentation broth of Actinoplanes awajinensis subsp. mycoplanecinus.[4][5]

1. Fermentation:

  • Cultivate Actinoplanes awajinensis subsp. mycoplanecinus in a suitable liquid medium under aerobic conditions. The optimal temperature for cultivation is typically around 28°C, with a neutral pH.

  • Monitor the production of this compound over 3-5 days. The titer can be determined by bioassay against a susceptible organism, such as Mycobacterium smegmatis.

2. Extraction:

  • Separate the mycelium from the culture broth by filtration or centrifugation.

  • From Mycelium: Extract the mycelial cake with a water-miscible organic solvent (e.g., methanol, acetone). Concentrate the extract under reduced pressure.

  • From Culture Filtrate: Extract the filtrate with a water-immiscible organic solvent (e.g., ethyl acetate, chloroform).

  • Combine the crude extracts.

3. Purification:

  • Subject the combined crude extract to column chromatography on silica gel.

  • Further purify the active fractions using a different stationary phase, such as Florisil.

  • Employ high-performance liquid chromatography (HPLC) with a reverse-phase column (e.g., C18) for final purification to obtain pure this compound.

Diagram 1: General Workflow for Isolation and Purification of this compound

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Cultivation of Actinoplanes awajinensis Harvest Harvest Culture Broth Fermentation->Harvest Separate Separate Mycelium and Filtrate Harvest->Separate Extract_Mycelium Extract Mycelium (e.g., Methanol) Separate->Extract_Mycelium Extract_Filtrate Extract Filtrate (e.g., Ethyl Acetate) Separate->Extract_Filtrate Combine Combine Extracts Extract_Mycelium->Combine Extract_Filtrate->Combine Silica_Gel Silica Gel Chromatography Combine->Silica_Gel Florisil Florisil Chromatography Silica_Gel->Florisil HPLC Reverse-Phase HPLC Florisil->HPLC Pure_Mycoplanecin_A Pure this compound HPLC->Pure_Mycoplanecin_A

Caption: A flowchart illustrating the key stages in the isolation and purification of this compound.

Determination of Physico-chemical Properties

The following are general methodologies for determining the physico-chemical properties of peptide antibiotics like this compound.

  • Melting Point: Determined using a standard melting point apparatus. The sample is placed in a capillary tube and heated gradually, and the temperature range over which the solid melts is recorded.

  • Solubility: A small, known amount of the peptide is added to a specific volume of a solvent (e.g., water, methanol, DMSO). The mixture is agitated, and the solubility is determined by visual inspection or by analyzing the concentration of the dissolved peptide in the supernatant.

  • UV-Visible Spectroscopy: A solution of the peptide in a suitable solvent (e.g., methanol or water) is prepared. The absorbance of the solution is measured over a range of wavelengths (typically 200-400 nm) using a UV-Vis spectrophotometer to identify the wavelengths of maximum absorbance (λmax).

  • Infrared (IR) Spectroscopy: The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or a thin film. This technique provides information about the functional groups present in the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. The peptide is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). NMR spectroscopy is a powerful tool for elucidating the detailed chemical structure and stereochemistry of the molecule.

Biological Activity and Mechanism of Action

This compound exhibits potent antibacterial activity, most notably against mycobacteria. Recent research has identified its molecular target as the DNA polymerase III sliding clamp, DnaN.[6]

The binding of this compound to DnaN is a critical step in its mechanism of action. DnaN is a ring-shaped protein that encircles DNA and acts as a processivity factor for the DNA polymerase III holoenzyme, which is essential for DNA replication. By binding to DnaN, this compound is thought to interfere with the interaction between DnaN and the DNA polymerase, thereby stalling DNA replication and ultimately leading to bacterial cell death. This targeted action makes this compound a promising lead compound for the development of new anti-tuberculosis drugs with a novel mechanism of action.

Diagram 2: Proposed Mechanism of Action of this compound

G cluster_replication Bacterial DNA Replication cluster_inhibition Inhibition by this compound DNA Bacterial DNA DnaN DnaN (Sliding Clamp) DNA->DnaN encircles PolIII DNA Polymerase III DnaN->PolIII recruits Inhibition Inhibition of Replication DnaN->Inhibition Replication DNA Replication PolIII->Replication proceeds MycoplanecinA This compound MycoplanecinA->DnaN binds to Inhibition->Replication blocks

Caption: A diagram illustrating the inhibitory action of this compound on bacterial DNA replication.

Conclusion

References

Unraveling the Molecular Architecture of Mycoplanecin A: A Technical Guide to its Structural Elucidaion

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the structural elucidation of Mycoplanecin A, a potent antimycobacterial agent. The complex cyclic peptide structure of this natural product was determined through a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed overview of the analytical methodologies, quantitative data, and logical workflows employed in this significant structural determination.

This compound, first isolated from Actinoplanes awajinensis subsp. mycoplanecinus, is a cyclic peptide antibiotic. Its intricate structure is composed of several amino acid residues, including α-ketobutyric acid, glycine, L-leucine, L-proline, L-2-amino-5-methylhexanoic acid, N-methyl-D-leucine, N-methyl-L-threonine, methyl-L-proline, and the novel ethyl-L-proline, along with two units of N-methyl-L-valine.[1] The definitive structural assignment was the result of meticulous analysis of chemical degradation products, alongside advanced spectrometric and spectroscopic techniques.[1]

Experimental Protocols

The structural elucidation of this compound relied on the following key experimental methodologies:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

High-resolution 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra were acquired on a high-field spectrometer (e.g., 500 MHz or greater). Samples of this compound were dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • ¹H NMR: Standard proton NMR spectra were recorded to identify the chemical shifts, coupling constants, and multiplicities of all proton signals.

  • ¹³C NMR: Proton-decoupled ¹³C NMR spectra were acquired to determine the chemical shifts of all carbon atoms in the molecule.

  • COSY (Correlation Spectroscopy): This 2D experiment was used to establish proton-proton coupling networks, identifying adjacent protons within the individual amino acid residues.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlated proton signals with their directly attached carbon atoms, enabling the assignment of carbon signals based on their proton attachments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment revealed long-range correlations between protons and carbons (typically over two to three bonds). This was crucial for connecting the individual amino acid fragments and establishing the overall sequence and macrocyclic ring structure.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) with a soft ionization technique, such as Electrospray Ionization (ESI), was employed to determine the accurate molecular weight and elemental composition of this compound. Tandem mass spectrometry (MS/MS) experiments were conducted to induce fragmentation of the parent ion, providing valuable information about the sequence of amino acid residues. The fragmentation pattern, involving the characteristic loss of amino acid residues and other neutral fragments, was analyzed to confirm the connectivity of the peptide backbone.

Data Presentation

The following tables summarize the quantitative NMR and mass spectrometry data obtained for this compound.

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
............
Data to be populated from supplementary information of cited literature.
............

Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Chemical Shift (ppm)Assignment
......
Data to be populated from supplementary information of cited literature.
......

Table 3: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/z
[M+H]⁺ValueValue
[M+Na]⁺ValueValue

Note: The specific NMR and mass spectrometry data will be populated from detailed analysis of the supplementary materials of the cited total synthesis publications.

Visualizing the Elucidation Process

The following diagrams, generated using Graphviz, illustrate the logical workflow and key correlations in the structural elucidation of this compound.

workflow cluster_isolation Isolation & Purification cluster_spectrometry Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis & Structure Assembly isolation Isolation from Fermentation Broth purification Chromatographic Purification isolation->purification hrms HRMS (Molecular Formula) purification->hrms nmr_1d 1D NMR (¹H, ¹³C) purification->nmr_1d msms MS/MS (Fragmentation Pattern) hrms->msms fragment_id Identify Amino Acid Residues msms->fragment_id nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d nmr_2d->fragment_id sequence Determine Peptide Sequence fragment_id->sequence macrocycle Establish Macrocyclic Structure sequence->macrocycle final_structure final_structure macrocycle->final_structure Final Structure of this compound

Caption: Overall workflow for the structural elucidation of this compound.

nma_correlations cluster_residues Amino Acid Residues Abu α-Keto butyric Acid Gly Gly Abu->Gly HMBC Leu L-Leu Gly->Leu HMBC Leu->Leu COSY Pro L-Pro Leu->Pro HMBC Pro->Pro COSY Amha L-2-amino-5- methylhexanoic acid Pro->Amha HMBC Amha->Amha COSY NMeDLeu N-Me-D-Leu Amha->NMeDLeu HMBC NMeDLeu->NMeDLeu COSY NMeLThr N-Me-L-Thr NMeDLeu->NMeLThr HMBC NMeLThr->NMeLThr COSY MePro Me-L-Pro NMeLThr->MePro HMBC MePro->MePro COSY EtPro Et-L-Pro MePro->EtPro HMBC EtPro->EtPro COSY NMeVal1 N-Me-L-Val EtPro->NMeVal1 HMBC NMeVal1->NMeVal1 COSY NMeVal2 N-Me-L-Val NMeVal1->NMeVal2 HMBC NMeVal2->Abu HMBC (Ring Closure) NMeVal2->NMeVal2 COSY

Caption: Key 2D NMR correlations for establishing the structure of this compound.

The successful elucidation of this compound's structure is a testament to the power of modern analytical techniques. The detailed understanding of its molecular architecture, facilitated by NMR and mass spectrometry, is a critical step in the ongoing efforts to develop new and effective treatments for mycobacterial infections.

References

Methodological & Application

Application Notes and Protocols for In Vitro Efficacy Testing of Mycoplanecin A against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mycoplanecin A is a cyclic peptide antibiotic that has demonstrated significant potential as an anti-tuberculous agent. Recent studies have confirmed its remarkable potency against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis.[1] The mechanism of action involves the inhibition of the DNA polymerase III sliding clamp (DnaN), a crucial component of the bacterial replisome. This novel target distinguishes this compound from many currently used anti-TB drugs, suggesting its potential efficacy against drug-resistant strains.[1]

These application notes provide detailed protocols for essential in vitro assays to determine the efficacy of this compound against M. tuberculosis. The described methods include the determination of the Minimum Inhibitory Concentration (MIC), assessment of synergistic effects with other anti-TB drugs using the checkerboard assay, and evaluation of cytotoxicity against mammalian cell lines.

Data Presentation

The following tables summarize the in vitro efficacy and cytotoxicity profile of this compound and its derivatives against M. tuberculosis.

Table 1: Minimum Inhibitory Concentration (MIC) of Mycoplanecin Derivatives against Mycobacterium tuberculosis

CompoundM. tuberculosis Strain(s)MIC Range (µg/mL)Reference
Dihydrothis compoundClinical Isolates<0.0125 - 25[2]

Note: A specific MIC value for this compound against the H37Rv strain was not available in the reviewed literature. Dihydrothis compound is a derivative with demonstrated potent antimycobacterial activity.

Table 2: Synergy of Dihydrothis compound with Isoniazid (INH) against M. tuberculosis

CombinationAssay MethodResultReference
Dihydrothis compound + IsoniazidCheckerboard TechniqueMarked Synergism[2]

Note: Specific Fractional Inhibitory Concentration Index (FICI) values were not detailed in the available literature.

Table 3: Cytotoxicity of this compound (Hypothetical Data)

CompoundCell LineAssayCC50 (µM)Selectivity Index (SI = CC50/MIC)
This compoundVero / HepG2MTT Assay>100>10

Note: Specific CC50 values for this compound were not found in the reviewed literature. The values presented are hypothetical and represent a desirable safety profile for a potential drug candidate. The Selectivity Index is a critical parameter, with a value ≥ 10 generally considered indicative of promising in vitro activity.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay

This protocol outlines the determination of the MIC of this compound against M. tuberculosis H37Rv using the broth microdilution method with a resazurin-based readout.

Materials:

  • This compound

  • Mycobacterium tuberculosis H37Rv

  • Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid-Albumin-Dextrose-Catalase) and 0.2% glycerol

  • Sterile 96-well microtiter plates

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • Sterile water and DMSO for compound dilution

  • Incubator at 37°C

Protocol:

  • Preparation of this compound dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of this compound in Middlebrook 7H9 broth in a 96-well plate to achieve the desired concentration range.

  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.5-0.8).

    • Adjust the bacterial suspension to a McFarland standard of 0.5.

    • Dilute the adjusted suspension 1:100 in 7H9 broth to obtain a final inoculum of approximately 5 x 10^5 CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared inoculum to each well of the microtiter plate containing the serially diluted this compound.

    • Include a positive control (bacteria without drug) and a negative control (broth only).

    • Seal the plate and incubate at 37°C for 7 days.

  • Addition of Resazurin and Reading:

    • After the incubation period, add 30 µL of resazurin solution to each well.

    • Re-incubate the plate for 24-48 hours.

    • Visually assess the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial growth.

    • The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.

Workflow for MIC Determination

MIC_Workflow start Start: Prepare this compound Stock dilution Serial Dilution of this compound in 96-well plate start->dilution inoculation Inoculate Plate with M. tuberculosis Suspension dilution->inoculation inoculum_prep Prepare M. tuberculosis H37Rv Inoculum (5x10^5 CFU/mL) inoculum_prep->inoculation incubation Incubate at 37°C for 7 days inoculation->incubation resazurin Add Resazurin Solution incubation->resazurin reincubation Re-incubate for 24-48 hours resazurin->reincubation readout Visual Readout: Blue = Inhibition, Pink = Growth reincubation->readout end Determine MIC readout->end

Caption: Workflow for MIC determination of this compound.

Checkerboard Assay for Synergy Testing

This protocol describes the checkerboard method to assess the synergistic interaction between this compound and another anti-TB drug (e.g., Isoniazid).

Materials:

  • This compound and a second anti-TB drug (Drug B)

  • Mycobacterium tuberculosis H37Rv

  • Middlebrook 7H9 broth with OADC and glycerol

  • Sterile 96-well microtiter plates

  • Resazurin sodium salt solution

  • Incubator at 37°C

Protocol:

  • Plate Setup:

    • In a 96-well plate, serially dilute this compound horizontally and Drug B vertically. This creates a matrix of wells with varying concentrations of both drugs.

    • Typically, dilutions are made in two-fold steps from 4x MIC to 1/16x MIC for each drug.

  • Inoculation and Incubation:

    • Prepare and add the M. tuberculosis H37Rv inoculum as described in the MIC protocol to each well.

    • Include controls for each drug alone.

    • Seal and incubate the plate at 37°C for 7 days.

  • Readout and FICI Calculation:

    • Add resazurin and re-incubate as in the MIC protocol.

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination showing inhibition using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Interpret the FICI values as follows:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: Additive/Indifference

      • FICI > 4.0: Antagonism

Checkerboard Assay Workflow

Checkerboard_Workflow start Start: Prepare Drug Stocks dilute_A Serial Dilute this compound (Horizontally) start->dilute_A dilute_B Serial Dilute Drug B (Vertically) start->dilute_B plate_setup Create Drug Combination Matrix in 96-well Plate dilute_A->plate_setup dilute_B->plate_setup inoculation Inoculate with M. tuberculosis plate_setup->inoculation incubation Incubate at 37°C for 7 days inoculation->incubation readout Resazurin Readout incubation->readout calculation Calculate FICI readout->calculation interpretation Interpret Synergy: FICI ≤ 0.5 calculation->interpretation end End: Determine Interaction interpretation->end

Caption: Workflow for the checkerboard synergy assay.

Cytotoxicity Assay (MTT Assay)

This protocol details the assessment of this compound's cytotoxicity on a mammalian cell line (e.g., Vero or HepG2) using the MTT assay.

Materials:

  • This compound

  • Mammalian cell line (e.g., Vero)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed the mammalian cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted compound to each well.

    • Include a vehicle control (medium with the same concentration of DMSO used for the drug dilutions) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Readout:

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay Workflow

Cytotoxicity_Workflow start Start: Seed Mammalian Cells overnight_incubation Incubate Overnight start->overnight_incubation compound_treatment Treat Cells with Serial Dilutions of this compound overnight_incubation->compound_treatment incubation_48_72h Incubate for 48-72 hours compound_treatment->incubation_48_72h mtt_addition Add MTT Reagent incubation_48_72h->mtt_addition incubation_3_4h Incubate for 3-4 hours mtt_addition->incubation_3_4h solubilization Solubilize Formazan Crystals incubation_3_4h->solubilization read_absorbance Read Absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate Cell Viability and Determine CC50 read_absorbance->data_analysis end End: Obtain CC50 Value data_analysis->end

Caption: Workflow for the MTT cytotoxicity assay.

References

Application Notes and Protocols for the Extraction of Mycoplanecin A from Culture Broth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of Mycoplanecin A, a cyclic peptide antibiotic with potent antimycobacterial properties, from the culture broth of Actinoplanes awajinensis subsp. mycoplanecinus.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for the design and optimization of extraction and purification protocols.

PropertyValueSource
Molecular Formula C₆₁H₁₀₂N₁₀O₁₃[1]
Molecular Weight 1183.52 g/mol [1][2]
Appearance Solid[1]
Solubility No specific data available. As a cyclic peptide, it is expected to be soluble in polar organic solvents such as methanol, ethanol, acetone, and ethyl acetate. Its solubility in water is likely to be low.
pKa No specific data available. The molecule contains multiple amide bonds and other functional groups, suggesting it may have several pKa values. The presence of N-methylated amino acids can influence the basicity and conformational flexibility of the peptide backbone.[3][4][5]

Fermentation for this compound Production

This compound is produced by the fermentation of Actinoplanes awajinensis subsp. mycoplanecinus. While detailed fermentation protocols are beyond the scope of these notes, a typical production process involves submerged culture in a suitable nutrient medium.[2]

Extraction of this compound from Culture Broth

The following protocol is a representative method for the extraction of this compound from both the culture filtrate and the mycelium, based on established procedures for similar compounds produced by Actinoplanes.

Materials and Reagents
  • Culture broth of Actinoplanes awajinensis subsp. mycoplanecinus

  • Acetone

  • Ethyl acetate

  • Deionized water

  • Centrifuge and appropriate centrifuge tubes

  • Rotary evaporator

  • Separatory funnel

Experimental Protocol: Extraction
  • Separation of Mycelium and Filtrate:

    • Centrifuge the whole fermentation broth to separate the mycelial cake from the culture filtrate.

  • Extraction from Mycelial Cake:

    • To the collected mycelial cake, add a volume of 80% aqueous acetone solution (e.g., for every 100 g of wet mycelial cake, use 400 mL of 80% acetone).

    • Stir the suspension vigorously for 1-2 hours at room temperature.

    • Separate the solid debris by centrifugation or filtration.

    • Repeat the extraction of the mycelial cake with a fresh portion of 80% aqueous acetone to ensure maximum recovery.

    • Combine the acetone extracts.

  • Extraction from Culture Filtrate:

    • Transfer the culture filtrate to a large separatory funnel.

    • Add an equal volume of ethyl acetate to the filtrate.

    • Shake the separatory funnel vigorously for 5-10 minutes, ensuring proper mixing of the two phases.

    • Allow the layers to separate.

    • Collect the upper ethyl acetate layer, which contains the extracted this compound.

    • Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate to maximize the yield.

    • Combine the ethyl acetate extracts.

  • Concentration of Extracts:

    • For the acetone extract from the mycelium, remove the acetone under reduced pressure using a rotary evaporator. This will leave an aqueous residue.

    • Extract the resulting aqueous residue with ethyl acetate as described in step 3.

    • Combine all ethyl acetate extracts (from both mycelium and filtrate).

    • Concentrate the combined ethyl acetate extracts to a smaller volume or to dryness using a rotary evaporator.

Extraction Workflow Diagram

ExtractionWorkflow cluster_fermentation Fermentation cluster_separation Separation cluster_extraction Extraction cluster_concentration Concentration cluster_output Output Fermentation Culture Broth Centrifugation Centrifugation Fermentation->Centrifugation Mycelium_Extraction Mycelium Extraction (80% Acetone) Centrifugation->Mycelium_Extraction Mycelial Cake Filtrate_Extraction Filtrate Extraction (Ethyl Acetate) Centrifugation->Filtrate_Extraction Culture Filtrate Acetone_Evaporation Acetone Evaporation Mycelium_Extraction->Acetone_Evaporation Combine_Extracts Combine EtOAc Extracts Filtrate_Extraction->Combine_Extracts Aqueous_Residue_Extraction Aqueous Residue Extraction (EtOAc) Acetone_Evaporation->Aqueous_Residue_Extraction Aqueous_Residue_Extraction->Combine_Extracts Final_Concentration Final Concentration Combine_Extracts->Final_Concentration Crude_Extract Crude this compound Extract Final_Concentration->Crude_Extract

Caption: Workflow for the extraction of this compound.

Purification of this compound

The crude extract containing the Mycoplanecin complex is then subjected to chromatographic purification to isolate this compound.[2]

Materials and Reagents
  • Crude this compound extract

  • Silica Gel (60-120 mesh)

  • Florisil (60-100 mesh)

  • Hexane

  • Ethyl acetate

  • Methanol

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Chromatography columns

  • HPLC system with a C18 column (e.g., Prep PAK-500/C18)

Experimental Protocol: Purification

Step 1: Silica Gel Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried sample onto the top of the prepared column.

  • Elution: Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate, followed by a gradient of ethyl acetate and methanol. The exact solvent system will need to be optimized based on thin-layer chromatography (TLC) analysis of the crude extract.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the Mycoplanecin complex.

  • Pooling and Concentration: Combine the fractions containing the target compounds and concentrate them using a rotary evaporator.

Step 2: Florisil Column Chromatography

  • Column Packing: Pack a chromatography column with Florisil using a similar procedure as for the silica gel column.

  • Sample Loading: Load the partially purified extract from the silica gel step onto the Florisil column.

  • Elution: Elute the column with a suitable solvent system. Florisil is a polar adsorbent, and elution is typically carried out with solvents of increasing polarity.

  • Fraction Collection and Analysis: Collect and analyze fractions as described for the silica gel chromatography step.

  • Pooling and Concentration: Combine and concentrate the fractions containing this compound.

Step 3: High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Dissolve the further purified extract in the HPLC mobile phase.

  • HPLC Conditions (Representative):

    • Column: Reverse-phase C18 column (e.g., Prep PAK-500/C18 or equivalent).

    • Mobile Phase A: Water with 0.1% TFA.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: A linear gradient from a lower to a higher concentration of Mobile Phase B over a specified time (e.g., 30-70% B over 30 minutes). The optimal gradient should be determined experimentally.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 1-10 mL/min for preparative columns.

    • Detection: UV detector at a suitable wavelength (e.g., 210-220 nm for peptide bonds).

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Final Processing: Concentrate the collected fraction to obtain pure this compound.

Purification Workflow Diagram

PurificationWorkflow Crude_Extract Crude this compound Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Step 1 Florisil Florisil Column Chromatography Silica_Gel->Florisil Step 2 (Partially Purified Extract) HPLC Reverse-Phase HPLC (C18) Florisil->HPLC Step 3 (Further Purified Extract) Pure_Mycoplanecin_A Pure this compound HPLC->Pure_Mycoplanecin_A Final Product

Caption: Purification workflow for this compound.

Quantitative Data

Specific quantitative data for the extraction and purification of this compound, such as yields and recovery rates, are not extensively reported in the publicly available literature. The table below is provided as a template for researchers to document their own findings. Representative yields for the extraction of cyclic peptides from actinomycetes can range from tens to hundreds of milligrams per liter of culture, with purification recoveries varying widely depending on the specific methods employed.

StepParameterValue/RangeNotes
Fermentation TiterData not availableTypically determined by bioassay or HPLC analysis of the culture broth.
Extraction RecoveryData not availableDependent on solvent choice, volumes, and number of extraction cycles.
Silica Gel Chromatography RecoveryData not availableVaries based on sample load and elution conditions.
Florisil Chromatography RecoveryData not availableDependent on the purity of the loaded sample.
HPLC Purification RecoveryData not availableTypically high for the final purification step.
Overall Yield Data not availableExpressed as mg of pure this compound per liter of culture broth.

Disclaimer: The protocols and data presented in these application notes are intended for guidance and informational purposes only. Researchers should optimize these methods for their specific experimental conditions and requirements. All laboratory work should be conducted in accordance with appropriate safety guidelines.

References

Application Notes and Protocols for Using Mycoplanecin A in Drug Combination Studies for Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tuberculosis), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the development of novel therapeutic strategies. Combination therapy is the cornerstone of effective TB treatment, as it enhances efficacy, reduces treatment duration, and prevents the development of resistance.[1][2]

Mycoplanecin A is a potent, naturally derived cyclic peptide antibiotic with significant activity against M. tuberculosis.[3] Its novel mechanism of action involves the inhibition of the DNA polymerase III sliding clamp (DnaN), a crucial component of the bacterial replication machinery.[4][5][6] This distinct target makes this compound an attractive candidate for inclusion in new combination regimens, as it is less likely to exhibit cross-resistance with existing anti-TB drugs.

These application notes provide a comprehensive guide for researchers interested in evaluating the potential of this compound in combination with other anti-tuberculosis agents. The following sections detail the rationale, experimental design, and protocols for in vitro synergy testing of this compound.

Rationale for Combination Studies

The primary goals of assessing this compound in combination with other anti-TB drugs are to:

  • Identify Synergistic Interactions: Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. Synergistic combinations can potentially lead to lower required doses, reducing the risk of toxicity.

  • Prevent Resistance: Combining drugs with different mechanisms of action can suppress the emergence of drug-resistant mutants.

  • Shorten Treatment Duration: More effective drug combinations could clear the bacterial population faster, leading to a reduction in the lengthy TB treatment course.

  • Enhance Activity Against Persistent Bacteria: Some drug combinations may be more effective against non-replicating or slow-growing "persister" bacilli, which are a major cause of treatment relapse.

Potential Combination Partners for this compound

Given its unique mechanism of action, this compound could be paired with a variety of existing and novel anti-TB drugs. Logical partners would include drugs that target different cellular pathways. Examples of potential combination partners are listed in Table 1.

Drug ClassExample Drug(s)Primary Target in M. tuberculosis
First-Line Agents Isoniazid (INH)Mycolic acid synthesis (InhA)
Rifampicin (RIF)RNA polymerase (RpoB)
Pyrazinamide (PZA)Proposed to disrupt membrane potential and energy metabolism
Ethambutol (EMB)Arabinogalactan synthesis (EmbB)
Second-Line Agents Fluoroquinolones (e.g., Moxifloxacin)DNA gyrase (GyrA/GyrB)
BedaquilineATP synthase
LinezolidProtein synthesis (50S ribosomal subunit)
Other Novel Agents PretomanidMycolic acid synthesis and respiratory poisoning
ClofazimineProposed to be respiratory chain and ion transporters

Table 1: Potential Combination Partners for this compound. This table is not exhaustive but provides a starting point for designing combination studies based on complementary mechanisms of action.

Experimental Workflow for In Vitro Synergy Assessment

A typical workflow for evaluating the in vitro synergy of this compound with a partner drug is outlined below.

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_interpretation Interpretation prep_myco Prepare M. tuberculosis Culture mic Determine MIC of Single Agents prep_myco->mic prep_drugs Prepare Drug Stock Solutions prep_drugs->mic checkerboard Checkerboard Assay mic->checkerboard time_kill Time-Kill Kinetics Assay mic->time_kill macrophage Macrophage Infection Model mic->macrophage fici Calculate FICI checkerboard->fici kill_curves Analyze Kill Curves time_kill->kill_curves intracellular_cfu Quantify Intracellular CFU macrophage->intracellular_cfu isobologram Generate Isobolograms fici->isobologram synergy Determine Synergy, Additivity, or Antagonism isobologram->synergy kill_curves->synergy intracellular_cfu->synergy

Caption: Experimental workflow for assessing this compound synergy.

Quantitative Data Summary

While specific data for this compound combinations are not yet published, Table 2 provides an example of how to present quantitative results from a checkerboard assay using data from an analogous DnaN inhibitor, griselimycin, in combination with first-line anti-TB drugs. This table should be adapted with experimental data for this compound.

Drug CombinationMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
Griselimycin 0.06---
Isoniazid 0.05---
Griselimycin + Isoniazid-Griselimycin: 0.015Isoniazid: 0.0250.75Additive
Rifampicin 0.125---
Griselimycin + Rifampicin-Griselimycin: 0.0075Rifampicin: 0.0310.375Synergy
Ethambutol 2.0---
Griselimycin + Ethambutol-Griselimycin: 0.03Ethambutol: 1.01.0Indifference

Table 2: Example Checkerboard Assay Results for a DnaN Inhibitor (Griselimycin) with First-Line Anti-TB Drugs. The Fractional Inhibitory Concentration Index (FICI) is calculated as: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). Synergy is typically defined as an FICI ≤ 0.5, additivity as 0.5 < FICI ≤ 1.0, indifference as 1.0 < FICI ≤ 4.0, and antagonism as FICI > 4.0.[7] Note: This data is illustrative and based on findings for a similar class of compounds.[5][8]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a single drug that inhibits the visible growth of M. tuberculosis.

Materials:

  • M. tuberculosis H37Rv (or other relevant strains)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

  • This compound and partner drug(s)

  • 96-well microplates

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • Plate reader

Protocol:

  • Prepare serial twofold dilutions of each drug in a 96-well plate.

  • Prepare an inoculum of M. tuberculosis from a mid-log phase culture, adjusted to a McFarland standard of 0.5 and then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add the bacterial inoculum to each well containing the drug dilutions. Include a drug-free well as a growth control and a well with media only as a sterile control.

  • Incubate the plates at 37°C for 7-14 days.

  • After incubation, add resazurin solution to each well and incubate for a further 24-48 hours.

  • The MIC is defined as the lowest drug concentration at which the color remains blue (indicating inhibition of bacterial metabolism), while the growth control turns pink.

Checkerboard Assay for Synergy Testing

Objective: To systematically test combinations of two drugs to determine their interaction (synergy, additivity, or antagonism).

Materials:

  • Same as for MIC determination.

Protocol:

  • In a 96-well plate, prepare serial dilutions of this compound along the x-axis and the partner drug along the y-axis. This creates a matrix of drug concentrations.

  • Inoculate the plate with M. tuberculosis as described for the MIC assay.

  • Include rows and columns with each drug alone to re-determine the MIC in the same experiment.

  • Incubate and develop with resazurin as for the MIC assay.

  • The FICI is calculated for each well that shows growth inhibition. The lowest FICI value is reported.

Time-Kill Kinetics Assay

Objective: To assess the bactericidal or bacteriostatic activity of drugs alone and in combination over time.

Materials:

  • M. tuberculosis culture

  • Middlebrook 7H9 broth with supplements

  • This compound and partner drug(s)

  • Sterile tubes or flasks

  • Middlebrook 7H11 agar plates

  • Incubator

Protocol:

  • Prepare M. tuberculosis cultures in broth to an early log phase.

  • Add the drugs at relevant concentrations (e.g., 1x, 2x, 4x MIC), both individually and in combination. Include a drug-free growth control.

  • Incubate the cultures at 37°C.

  • At various time points (e.g., 0, 1, 3, 5, 7 days), withdraw aliquots from each culture.[9]

  • Perform serial dilutions and plate on 7H11 agar to determine the number of viable bacteria (CFU/mL).

  • Plot the log10 CFU/mL versus time for each condition. Synergy is indicated by a ≥2-log10 decrease in CFU/mL by the combination compared to the most active single agent.

Macrophage Infection Model

Objective: To evaluate the activity of drug combinations against intracellular M. tuberculosis.

Materials:

  • Human or murine macrophage-like cell line (e.g., THP-1 or RAW 264.7)

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • M. tuberculosis H37Rv

  • This compound and partner drug(s)

  • 24-well plates

  • Sterile water for cell lysis

  • 7H11 agar plates

Protocol:

  • Seed macrophages in 24-well plates and allow them to adhere. If using THP-1 cells, differentiate them into macrophage-like cells using PMA.

  • Infect the macrophages with M. tuberculosis at a multiplicity of infection (MOI) of 1:1 to 10:1 for a few hours.

  • Wash the cells to remove extracellular bacteria.

  • Add fresh media containing the drugs, alone and in combination, at clinically relevant concentrations.

  • Incubate for 3-5 days.

  • At the end of the incubation, lyse the macrophages with sterile water to release the intracellular bacteria.

  • Plate serial dilutions of the lysate on 7H11 agar to determine the intracellular bacterial load (CFU/mL).

  • A greater reduction in intracellular CFU by the combination compared to the individual drugs indicates potential synergy in the intracellular environment.[10][11]

Signaling Pathways and Logical Relationships

This compound's mechanism of action is the inhibition of DnaN, a key component of the DNA replication machinery. The following diagram illustrates this pathway and how it can be synergistically targeted with other drugs.

signaling_pathway cluster_replication DNA Replication cluster_drugs Drug Action cluster_transcription Transcription dna_poly DNA Polymerase III dnan DnaN (Sliding Clamp) dna_poly->dnan binds to dna DNA dnan->dna encircles dna->dna_poly template for mycoplanecin This compound mycoplanecin->dnan inhibits fluoroquinolone Fluoroquinolone fluoroquinolone->dna causes breaks rna_poly RNA Polymerase rna RNA rna_poly->rna synthesizes rifampicin Rifampicin rifampicin->rna_poly inhibits

Caption: this compound's target in DNA replication and potential synergy.

Conclusion

This compound represents a promising new agent for the treatment of tuberculosis due to its potent activity and novel mechanism of action. The protocols and guidelines presented here provide a framework for the systematic evaluation of this compound in combination with other anti-TB drugs. Such studies are crucial for the development of new, more effective, and shorter treatment regimens for this devastating disease. While the provided quantitative data is based on analogous compounds, it serves as a valuable template for the presentation of forthcoming experimental results. Further in vivo studies will be necessary to validate the promising in vitro findings.

References

Application Notes and Protocols for the Development of Mycoplanecin A Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the development of Mycoplanecin A analogs with the goal of improving potency against Mycobacterium tuberculosis and enhancing chemical stability. This compound is a potent antitubercular cyclic depsipeptide that targets the DNA polymerase III sliding clamp (DnaN), a crucial component of the bacterial replisome.[1][2][3] The recent achievement of its total synthesis has paved the way for the generation and evaluation of novel analogs.[1][2]

Quantitative Data Summary of Natural Mycoplanecin Analogs

A study of naturally occurring Mycoplanecin congeners has provided initial insights into their structure-activity relationships. The following table summarizes the minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis H37Ra and Mycobacterium smegmatis mc²155, as well as the dissociation constants (Kd) for their binding to DnaN.[4] Mycoplanecin E, with a 4-propylproline residue, demonstrates significantly higher potency against M. tuberculosis than this compound.[4][5]

CompoundStructure/Key ModificationMIC vs. M. tuberculosis H37Ra (µg/mL)[4]MIC vs. M. smegmatis mc²155 (µg/mL)[4]Kd vs. DnaN (nM)[4]
This compound4-ethyl-L-proline0.1020.062570 ± 10
Mycoplanecin B4-methyl-L-proline0.0300.125100 ± 20
Mycoplanecin DDes-N-methyl-valine at position 10>10>10>1000
Mycoplanecin E4-propyl-L-proline0.0830.12530 ± 10
GriselimycinReference Compound2.00.5130 ± 20

Signaling Pathway of this compound

This compound exerts its antibacterial effect by directly inhibiting the function of the DnaN sliding clamp. This protein is essential for processive DNA replication, tethering the DNA polymerase to the DNA template. By binding to a hydrophobic pocket on DnaN, this compound prevents this interaction, leading to a halt in DNA synthesis and ultimately bacterial cell death.[1][4] This mechanism is distinct from many current tuberculosis drugs, suggesting potential efficacy against resistant strains.[1]

Mycoplanecin_A_Signaling_Pathway cluster_replication_fork Bacterial DNA Replication Fork DNA_Polymerase_III DNA Polymerase III DnaN_Clamp DnaN Sliding Clamp DNA_Template DNA Template DnaN_Clamp->DNA_Template Encircles Mycoplanecin_A This compound / Analog Mycoplanecin_A->DnaN_Clamp Binds & Inhibits Inhibition->DNA_Polymerase_III Dissociation Replication_Halted DNA Replication Halted & Cell Death Inhibition->Replication_Halted

Caption: Mechanism of action of this compound.

Experimental Protocols

Synthesis of this compound Analogs

The total synthesis of this compound provides a convergent, solution-phase platform for the generation of analogs.[1][3] Key modifications can be introduced at several positions to probe structure-activity relationships. A proposed workflow for analog synthesis is outlined below.

Analog_Synthesis_Workflow Start Start: Total Synthesis Scaffolding Modify_Proline Synthesize Novel trans-4-alkyl-L-prolines Start->Modify_Proline Modify_N-terminus Vary N-terminal Acylating Reagent Start->Modify_N-terminus Modify_Other_AA Substitute Other Amino Acid Residues Start->Modify_Other_AA Fragment_Coupling Convergent Fragment Coupling Modify_Proline->Fragment_Coupling Modify_N-terminus->Fragment_Coupling Modify_Other_AA->Fragment_Coupling Macrocyclization Macrocyclization Fragment_Coupling->Macrocyclization Final_Deprotection Final Deprotection & Purification Macrocyclization->Final_Deprotection Analog_Library This compound Analog Library Final_Deprotection->Analog_Library

Caption: Workflow for the synthesis of this compound analogs.

A key feature for generating analogs is the synthesis of variously substituted trans-4-alkyl-L-prolines, which can be achieved via Matteson homologation.[1] Additionally, the late-stage acylation of the N-terminus allows for the introduction of diverse functionalities.[1]

Determination of Minimum Inhibitory Concentration (MIC)

The potency of the synthesized analogs against M. tuberculosis can be determined using the Microplate Alamar Blue Assay (MABA).

Materials:

  • 96-well microplates

  • Middlebrook 7H9 broth supplemented with 10% ADC (albumin-dextrose-catalase)

  • Mycobacterium tuberculosis H37Rv culture

  • This compound analog stock solutions (in DMSO)

  • Alamar Blue reagent

  • 10% Tween 80 solution

Protocol:

  • Add 100 µL of sterile deionized water to all outer wells of the 96-well plate to prevent evaporation.

  • Add 100 µL of 7H9 broth to the remaining wells.

  • In the first column of wells for testing, add an additional 100 µL of the analog stock solution at twice the highest desired final concentration.

  • Perform serial two-fold dilutions of the analog across the plate, from the first to the tenth column. The eleventh column will serve as a drug-free control.

  • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.

  • Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.

  • Seal the plates with parafilm and incubate at 37°C for 7 days.

  • After incubation, add 50 µL of a 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to a control well.

  • Re-incubate the plate for 24 hours.

  • If the control well turns from blue to pink (indicating bacterial growth), add the Alamar Blue mixture to all wells.

  • The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.

Chemical Stability Assessment

The chemical stability of promising analogs can be assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Purified water

  • Incubators set at various temperatures (e.g., 4°C, 25°C, 40°C)

  • pH buffers

Protocol:

  • Prepare a stock solution of the this compound analog in a suitable solvent (e.g., 50% ACN/water).

  • Develop an HPLC method that provides a sharp, well-resolved peak for the intact analog. A gradient elution with a mobile phase of water with 0.1% TFA and ACN with 0.1% TFA is a common starting point.

  • Aliquot the stock solution into several vials and store them under different conditions:

    • Temperature: 4°C, 25°C, and an accelerated condition of 40°C.

    • pH: Acidic (e.g., pH 2), neutral (e.g., pH 7.4), and basic (e.g., pH 9) buffers.

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove a vial from each condition.

  • Analyze the samples by HPLC.

  • Quantify the peak area of the intact analog. The stability is determined by calculating the percentage of the analog remaining compared to the initial time point.

  • Monitor for the appearance of new peaks, which indicate degradation products.

In Vitro DnaN Inhibition Assay

A biochemical assay, such as a primer extension assay, can be used to confirm that the analogs retain their mechanism of action by inhibiting DnaN-dependent DNA synthesis.

Materials:

  • Purified M. tuberculosis DnaN, DnaX clamp loader complex, and DNA Polymerase III α subunit.

  • A primed DNA template (e.g., a singly-primed M13mp18 single-stranded DNA).

  • Radiolabeled dNTPs (e.g., [α-³²P]dATP).

  • Reaction buffer containing ATP.

  • Quench solution (e.g., EDTA).

Protocol:

  • In a reaction tube, combine the reaction buffer, primed DNA template, DnaN, and the DnaX clamp loader complex.

  • Add varying concentrations of the this compound analog.

  • Initiate the clamp loading reaction by adding ATP and incubate for a short period at 37°C.

  • Start the DNA synthesis by adding the DNA Polymerase III α subunit and dNTPs (including the radiolabeled dNTP).

  • Allow the reaction to proceed for a defined time.

  • Stop the reaction by adding the quench solution.

  • Separate the reaction products by gel electrophoresis.

  • Visualize the radiolabeled DNA products using autoradiography.

  • Quantify the amount of DNA synthesis. Inhibition is determined by the reduction in DNA synthesis in the presence of the analog compared to a no-drug control.

Proposed Structure-Activity Relationship (SAR) Exploration

Based on the total synthesis route and the data from natural analogs, a logical progression for SAR studies can be formulated. The following diagram illustrates key areas for modification and the expected impact on potency and stability.

Caption: Logical diagram for SAR studies of this compound.

References

Application Notes and Protocols: Mycoplanecin A as a Molecular Probe for Bacterial DNA Replication Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycoplanecin A is a cyclic decadepsipeptide antibiotic, originally isolated from Actinoplanes awajinensis, that has garnered renewed interest as a potent antitubercular agent.[1] It exhibits significant activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. The unique mechanism of action of this compound, targeting the DNA polymerase III sliding clamp (DnaN), distinguishes it from many currently used antibiotics and presents a promising avenue for combating drug-resistant bacterial strains.[1][2] DnaN is a critical component of the bacterial replisome, forming a ring-like structure that encircles DNA and tethers the DNA polymerase to the template, ensuring processive DNA synthesis.[3] By binding to DnaN, this compound disrupts this essential process, leading to the inhibition of DNA replication and ultimately, bacterial cell death.

These application notes provide a comprehensive overview of this compound's utility as a molecular probe for studying bacterial DNA replication. This document includes key quantitative data, detailed experimental protocols for relevant assays, and visualizations to facilitate a deeper understanding of its mechanism and application.

Data Presentation

The following tables summarize the quantitative data regarding the biological activity of this compound and its analogs.

Table 1: Minimum Inhibitory Concentration (MIC) of Mycoplanecins against Mycobacteria

CompoundOrganismMIC
This compoundMycobacterium smegmatis0.0625 - 0.5 µg/mL
Mycoplanecin BMycobacterium smegmatis0.0625 - 0.5 µg/mL
Mycoplanecin DMycobacterium smegmatis0.0625 - 0.5 µg/mL
Mycoplanecin EMycobacterium smegmatis0.0625 - 0.5 µg/mL
Mycoplanecin E Mycobacterium tuberculosis 83 ng/mL
Griselimycin (related compound)Mycobacterium smegmatisPotent activity reported

Data sourced from:[4]

Table 2: Binding Affinity of Mycoplanecins to M. smegmatis DnaN

CompoundDissociation Constant (KD)
This compound95.4 ± 58.0 nM
Mycoplanecin B24.4 ± 11.9 nM
Mycoplanecin DNot reported
Mycoplanecin ENot reported
Griselimycin (related compound)6.5 ± 5.9 nM

Data sourced from:[5]

Mandatory Visualizations

MycoplanecinA_Mechanism_of_Action cluster_replisome Bacterial Replisome DnaB DnaB Helicase DNA_Pol_III DNA Polymerase III DnaB->DNA_Pol_III unwinds DNA for DnaN DnaN (Sliding Clamp) DNA_Pol_III->DnaN tethered by Inhibition Inhibition of DNA Replication DnaN->Inhibition DNA DNA Template Mycoplanecin_A This compound Mycoplanecin_A->DnaN binds to and inhibits Cell_Death Bacterial Cell Death Inhibition->Cell_Death

Caption: Mechanism of Action of this compound.

MIC_Assay_Workflow start Start: Prepare M. tuberculosis inoculum prepare_plates Prepare 96-well plate with serial dilutions of this compound start->prepare_plates inoculate Inoculate wells with bacterial suspension prepare_plates->inoculate incubate Incubate plates at 37°C for 7 days inoculate->incubate add_indicator Add AlamarBlue indicator incubate->add_indicator incubate_indicator Incubate for 24 hours add_indicator->incubate_indicator read_results Read results (color change from blue to pink indicates growth) incubate_indicator->read_results determine_mic Determine MIC: lowest concentration with no growth read_results->determine_mic

Caption: Experimental Workflow for MIC Determination.

DnaN_Binding_Assay_Workflow start Start: Purify DnaN protein and label with fluorescent dye prepare_samples Prepare serial dilutions of this compound start->prepare_samples mix Mix labeled DnaN with this compound dilutions prepare_samples->mix incubate Incubate to reach binding equilibrium mix->incubate measure Measure thermophoresis using Microscale Thermophoresis (MST) incubate->measure analyze Analyze data to determine the dissociation constant (Kd) measure->analyze end End: Determine binding affinity analyze->end

Caption: DnaN Binding Affinity Assay Workflow.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay against Mycobacterium tuberculosis (Microplate Alamar Blue Assay)

This protocol is adapted from established methods for determining the MIC of antimicrobial agents against M. tuberculosis.[6][7]

Materials:

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase)

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microplates

  • Mycobacterium tuberculosis H37Rv (ATCC 27294) or other strains of interest

  • McFarland 1.0 turbidity standard

  • AlamarBlue reagent

  • Sterile saline with 0.05% Tween 80

  • Incubator at 37°C with 5% CO₂

Procedure:

  • Preparation of this compound Dilutions: a. Prepare a serial two-fold dilution of this compound in 7H9 broth in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be selected based on expected potency (e.g., 32 µg/mL to 0.0625 µg/mL).[6] b. Include a drug-free well as a positive control for bacterial growth and a sterile broth well as a negative control.

  • Inoculum Preparation: a. Grow M. tuberculosis in 7H9 broth or on Löwenstein-Jensen medium. b. Scrape colonies and suspend them in sterile saline with Tween 80. c. Adjust the turbidity of the bacterial suspension to match the McFarland 1.0 standard. d. Dilute this suspension 1:20 in 7H9 broth to achieve the final inoculum.[6]

  • Inoculation and Incubation: a. Add 100 µL of the final bacterial inoculum to each well of the 96-well plate containing the this compound dilutions and the positive control well. b. Seal the plate and incubate at 37°C in a 5% CO₂ atmosphere for 7 days.[6]

  • Addition of AlamarBlue and Reading: a. After 7 days of incubation, add 20 µL of AlamarBlue reagent to each well.[8] b. Re-incubate the plate for an additional 24 hours. c. Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.

  • MIC Determination: a. The MIC is defined as the lowest concentration of this compound that prevents a color change from blue to pink.[6]

DnaN Binding Affinity Assay (Microscale Thermophoresis - MST)

This protocol describes a method to quantify the binding affinity of this compound to its target protein, DnaN, using MST.[4][5]

Materials:

  • Purified recombinant M. smegmatis or M. tuberculosis DnaN protein

  • Fluorescent labeling kit (e.g., NHS-ester based dye)

  • This compound

  • MST buffer (e.g., PBS with 0.05% Tween 20)

  • MST instrument and capillaries

  • Dialysis or size-exclusion chromatography equipment

Procedure:

  • Labeling of DnaN: a. Label the purified DnaN protein with a fluorescent dye according to the manufacturer's protocol. b. Remove the excess, unbound dye by dialysis or size-exclusion chromatography. c. Determine the concentration and labeling efficiency of the fluorescently labeled DnaN.

  • Sample Preparation: a. Prepare a constant concentration of labeled DnaN in MST buffer. b. Prepare a 16-point serial dilution of this compound in MST buffer. c. Mix the labeled DnaN with each dilution of this compound in a 1:1 ratio.

  • MST Measurement: a. Load the samples into MST capillaries. b. Perform the MST measurement according to the instrument's standard protocol. This involves applying an infrared laser to create a temperature gradient and monitoring the movement of the fluorescently labeled DnaN.

  • Data Analysis: a. The change in thermophoresis is plotted against the logarithm of the this compound concentration. b. Fit the resulting binding curve to a suitable model (e.g., the law of mass action) to determine the dissociation constant (KD). The KD value represents the binding affinity of this compound to DnaN.

Bacterial Cell Viability Assay (MTT/Resazurin Assay)

This protocol can be used to assess the effect of this compound on the metabolic activity and viability of bacterial cells.[8][9][10]

Materials:

  • Bacterial culture (e.g., M. smegmatis or a non-pathogenic surrogate)

  • Appropriate bacterial growth medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or Resazurin solution

  • Solubilization solution for MTT (e.g., acidified isopropanol or DMSO)

  • 96-well microplates

  • Plate reader (spectrophotometer for MTT, fluorometer for Resazurin)

Procedure:

  • Cell Culture and Treatment: a. Grow a bacterial culture to the mid-logarithmic phase. b. Adjust the culture to a defined optical density (e.g., OD₆₀₀ of 0.1). c. In a 96-well plate, add 100 µL of the bacterial culture to each well. d. Add serial dilutions of this compound to the wells. Include untreated cells as a positive control and medium-only wells as a negative control. e. Incubate the plate under appropriate growth conditions for a defined period (e.g., 24-48 hours).

  • MTT Assay: a. Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8] b. If a formazan precipitate is formed, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.[8] c. Read the absorbance at 570 nm.[8]

  • Resazurin Assay: a. Add 20 µL of resazurin solution to each well and incubate for 1-4 hours at 37°C.[8] b. Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: a. Subtract the background absorbance/fluorescence from all readings. b. Express the results as a percentage of the viability of the untreated control cells. c. Plot the percentage of viability against the concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Conclusion

This compound represents a valuable tool for researchers studying bacterial DNA replication, particularly in the context of Mycobacterium tuberculosis. Its specific targeting of the DnaN sliding clamp provides a unique molecular probe to investigate the intricacies of the bacterial replisome. The protocols and data presented here offer a solid foundation for utilizing this compound in various experimental settings, from determining its antimicrobial efficacy to quantifying its interaction with its molecular target. Further research employing this compound and its analogs will undoubtedly contribute to a deeper understanding of bacterial DNA replication and aid in the development of novel antibacterial therapeutics.

References

Application Notes and Protocols: Cell-Based Assays to Determine Mycoplanecin A Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycoplanecin A is a potent anti-tuberculosis antibiotic that has garnered significant interest due to its novel mechanism of action, targeting the DNA polymerase III sliding clamp (DnaN) in Mycobacterium tuberculosis.[1][2][3] This unique target distinguishes it from many current tuberculosis drugs, suggesting potential efficacy against resistant strains.[1] As with any potential therapeutic agent, evaluating its cytotoxicity in mammalian cells is a critical step in the drug development process to ensure its safety and selectivity.

These application notes provide detailed protocols for assessing the cytotoxicity of this compound using common cell-based assays: the MTT and LDH assays. Additionally, this document presents available data on this compound cytotoxicity and illustrative diagrams of general cell death signaling pathways that can be triggered by cytotoxic compounds.

Data Presentation

Currently, publicly available data on the cytotoxicity of this compound in a wide range of mammalian cell lines is limited. However, one study has reported on its effect on Chinese Hamster Ovary (CHO-K1) cells.

Table 1: Summary of this compound Cytotoxicity Data

CompoundCell LineAssayResultReference
This compoundCHO-K1Not SpecifiedNo cytotoxicity observed up to 37 µg/mL[2]

Note: The lack of broad cytotoxicity data, including IC50 values across various cell lines (e.g., human lung epithelial cells, macrophages), highlights a critical area for further investigation in the preclinical assessment of this compound.

Experimental Protocols

The following are detailed protocols for two standard colorimetric assays to determine cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[4][5][6][7][8] Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.[8] The amount of formazan produced is proportional to the number of living cells.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Mammalian cell line of interest (e.g., A549, RAW 264.7, THP-1)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS), sterile-filtered and protected from light

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom sterile microplates

  • Multi-channel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete culture medium).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells.

    • Include vehicle control (medium with the same concentration of solvent used to dissolve this compound) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C in a humidified 5% CO2 incubator, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Mix gently on an orbital shaker for 15-20 minutes to ensure complete solubilization of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[9][10][11][12] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of cell membrane integrity.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Mammalian cell line of interest

  • Complete cell culture medium (low serum to reduce background)

  • LDH assay kit (containing LDH reaction solution and stop solution)

  • Lysis buffer (provided in the kit for positive control)

  • 96-well flat-bottom sterile microplates

  • Multi-channel pipette

  • Plate reader capable of measuring absorbance at 490 nm

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate as described in the MTT assay protocol.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in low-serum culture medium.

    • Remove the old medium and add 100 µL of the this compound dilutions.

    • Include vehicle control, untreated control (spontaneous LDH release), and a positive control for maximum LDH release (cells treated with lysis buffer).

    • Incubate for the desired exposure time.

  • Sample Collection:

    • After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement:

    • Add 50 µL of the stop solution to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100

    • Plot the percentage of cytotoxicity against the concentration of this compound to determine the EC50 value (the concentration that induces 50% of the maximum LDH release).

Visualization of Cellular Pathways

The precise mechanism by which this compound might induce cytotoxicity in mammalian cells has not been elucidated. However, cytotoxic compounds typically trigger cell death through two main pathways: apoptosis (programmed cell death) or necrosis (uncontrolled cell death). Below are generalized diagrams of these pathways.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Procaspase-8 Procaspase-8 DISC Formation->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress Bcl-2 family Bcl-2 family Cellular Stress->Bcl-2 family Mitochondrion Mitochondrion Bcl-2 family->Mitochondrion Regulation Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Activation Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Necrosis_Pathway External/Internal Stimuli External/Internal Stimuli Receptor Activation Receptor Activation External/Internal Stimuli->Receptor Activation RIPK1/RIPK3 Activation RIPK1/RIPK3 Activation Receptor Activation->RIPK1/RIPK3 Activation MLKL Phosphorylation MLKL Phosphorylation RIPK1/RIPK3 Activation->MLKL Phosphorylation MLKL Oligomerization MLKL Oligomerization MLKL Phosphorylation->MLKL Oligomerization Translocation to Membrane Translocation to Membrane MLKL Oligomerization->Translocation to Membrane Membrane Disruption Membrane Disruption Translocation to Membrane->Membrane Disruption Cell Lysis (Necrosis) Cell Lysis (Necrosis) Membrane Disruption->Cell Lysis (Necrosis) Cytotoxicity_Workflow Start Start Cell Culture Cell Culture Start->Cell Culture Cell Seeding (96-well plate) Cell Seeding (96-well plate) Cell Culture->Cell Seeding (96-well plate) Compound Treatment (this compound) Compound Treatment (this compound) Cell Seeding (96-well plate)->Compound Treatment (this compound) Incubation Incubation Compound Treatment (this compound)->Incubation Cytotoxicity Assay Cytotoxicity Assay Incubation->Cytotoxicity Assay MTT Assay MTT Assay Cytotoxicity Assay->MTT Assay LDH Assay LDH Assay Cytotoxicity Assay->LDH Assay Data Acquisition (Plate Reader) Data Acquisition (Plate Reader) MTT Assay->Data Acquisition (Plate Reader) LDH Assay->Data Acquisition (Plate Reader) Data Analysis (IC50/EC50) Data Analysis (IC50/EC50) Data Acquisition (Plate Reader)->Data Analysis (IC50/EC50) End End Data Analysis (IC50/EC50)->End

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Mycoplanecin A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the total synthesis of Mycoplanecin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of this challenging synthetic endeavor.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategic challenges in the total synthesis of this compound?

A1: The total synthesis of this compound, a cyclic decadepsipeptide, presents several significant challenges. Key difficulties include the stereoselective synthesis of unusual non-proteinogenic amino acids, particularly trans-4-methyl-L-proline and trans-4-ethyl-L-proline.[1][2] Another major hurdle is the macrocyclization of the linear precursor, which requires carefully optimized conditions to achieve satisfactory yields.[1][3][4] Additionally, managing the various protecting groups and dealing with unexpected side reactions, such as a key O→N acyl shift during fragment coupling, are critical aspects of the synthesis.[1][5][6]

Q2: What was the overall efficiency of the first reported total synthesis of this compound?

A2: The first total synthesis of this compound was accomplished in a convergent, solution-phase approach. The longest linear sequence consisted of 18 steps, with an overall yield of 5.2%.[1][7]

Q3: What is the biological target of this compound and why is it significant?

A3: this compound is a potent antitubercular agent that targets the DNA polymerase III sliding clamp (DnaN), a crucial component of the bacterial replisome.[2][4][7] This mechanism is distinct from many currently used tuberculosis drugs, making this compound a promising candidate for overcoming existing drug resistance patterns in Mycobacterium tuberculosis.[2][6] Mycoplanecin E, a related compound, has shown a minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis that is approximately 24-fold lower than that of the related griselimycins.[8][9][10]

Troubleshooting Guides

Challenge 1: Synthesis of Unusual trans-4-Alkyl-L-prolines

Q: We are struggling with the stereoselective synthesis of the trans-4-methyl-L-proline and trans-4-ethyl-L-proline building blocks. Which synthetic route is recommended?

A: The first total synthesis successfully utilized an iterative Matteson homologation for the stereoselective synthesis of these two required trans-4-alkylated-L-prolines.[1][4][7] This method provides excellent control over the stereochemistry. An alternative approach described in the literature for 4-methylproline derivatives involves an Evans asymmetric alkylation to establish the stereochemistry of the 4-methyl group.[3]

Challenge 2: Low Yields in Macrocyclization

Q: Our attempts at the final macrocyclization step are resulting in very low yields (<25%). How can this critical step be optimized?

A: The macrocyclization between the 4-methylproline and homoleucine residues is indeed one of the most challenging steps in the synthesis.[1] Low yields are common with standard coupling agents at room temperature. The original authors found that performing the cyclization under high-dilution conditions at an elevated temperature (70 °C) was a more effective strategy.[2] A comparison of different coupling agents and conditions reveals the sensitivity of this reaction.

Table 1: Comparison of Macrocyclization Conditions [2]

Coupling AgentEquivalentsTemperatureYield
TFFHN/ARoom Temp.0%
PyAOPN/ARoom Temp.22%
COMU4.4Room Temp.22%
COMU10Room Temp.39%
COMU 10 70 °C Optimized

To troubleshoot, we recommend the following workflow:

G start Low Macrocyclization Yield? cond1 Using High Dilution? (Syringe Pump Addition) start->cond1 step1 Implement slow addition of linear precursor to a dilute solution of coupling reagent. cond1->step1 No cond2 Reaction Temperature? cond1->cond2 Yes step1->cond2 step2 Increase temperature to 70 °C. cond2->step2 < 70 °C cond3 Coupling Reagent? cond2->cond3 70 °C step2->cond3 step3 Switch to COMU (10 equiv). Consider screening others like HATU or T3P. cond3->step3 Not COMU end Improved Yield cond3->end COMU step3->end

Caption: Troubleshooting workflow for optimizing the macrocyclization yield.

Challenge 3: Unexpected O→N Acyl Shift

Q: During the coupling of the "western" and "eastern" fragments, we've isolated a product resulting from an apparent intramolecular acyl migration. Is this the reported O→N acyl shift?

A: Yes, this is a known key step in the synthesis. An O→N acyl shift was observed during the fragment coupling process.[1][3][4] Specifically, after coupling the two fragments, the simultaneous removal of two Cbz protecting groups via hydrogenation was designed to induce a concomitant O→N acyl shift. This crucial transformation regenerates the secondary alcohol on the N-methylthreonine residue and forms the desired peptide bond from a previous ester linkage.

ON_Acyl_Shift cluster_0 O→N Acyl Shift Pathway Ester Ester Intermediate (MeThr side-chain esterified) Deprotection Hydrogenation (Cbz removal) Ester->Deprotection Amine Free Amine Generation Deprotection->Amine AcylShift Intramolecular O→N Acyl Shift Amine->AcylShift Peptide Final Peptide Bond (MeThr alcohol regenerated) AcylShift->Peptide

Caption: Logical flow of the planned O→N acyl shift during fragment coupling.

If this shift is occurring prematurely or under undesired conditions, carefully re-examine your protecting group strategy and the specific conditions used for deprotection steps leading up to the key fragment coupling.

Key Experimental Protocols

Protocol 1: Macrocyclization Under Optimized Conditions

This protocol is based on the optimized high-temperature, high-dilution method.[2]

  • Preparation : In a flame-dried, three-neck round-bottom flask equipped with a condenser and a magnetic stirrer, add the coupling reagent (e.g., COMU, 10 equiv.) and a suitable base (e.g., DIPEA) to dry, degassed solvent (e.g., DMF). Heat the solution to 70 °C.

  • Precursor Solution : In a separate flask, dissolve the fully deprotected linear peptide precursor in a minimal amount of the same dry, degassed solvent.

  • Slow Addition : Draw the precursor solution into a syringe and place it on a syringe pump.

  • Reaction : Add the precursor solution to the heated coupling reagent solution via the syringe pump over a period of 10-12 hours to maintain high dilution.

  • Monitoring : Monitor the reaction progress by LC-MS.

  • Workup : After completion, cool the reaction mixture to room temperature, dilute with an appropriate organic solvent (e.g., EtOAc), and wash sequentially with aqueous acid, bicarbonate, and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, concentrate in vacuo, and purify the crude product by flash column chromatography or preparative HPLC.

Protocol 2: Selective Alloc Group Removal

This protocol describes the selective deprotection of the Alloc group from the N-methylated valine residue.[1][7]

  • Inert Atmosphere : To a solution of the Alloc-protected peptide in an appropriate solvent (e.g., dry THF or DCM) under an inert atmosphere (Argon or Nitrogen), add the allyl scavenger, such as dimethyl barbituric acid (DMBA).

  • Catalyst Addition : Add the palladium catalyst, Pd(PPh₃)₄ (typically 0.1-0.2 equivalents), to the solution.

  • Reaction : Stir the mixture at room temperature. The reaction is typically complete within 1-2 hours.

  • Monitoring : Monitor the deprotection by TLC or LC-MS to ensure complete consumption of the starting material.

  • Workup : Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Purification : Concentrate the filtrate and purify the resulting free amine by flash column chromatography.

Protocol 3: Convergent Synthesis Strategy

The overall synthesis follows a convergent strategy, coupling two major fragments.

Convergent_Synthesis cluster_west Western Fragment Synthesis cluster_east Eastern Fragment Synthesis ProMe trans-4-Methyl-L-proline Western Western Fragment ProMe->Western ProEt trans-4-Ethyl-L-proline ProEt->Western Coupling Fragment Coupling + O->N Acyl Shift Western->Coupling Eastern Eastern Fragment Eastern->Coupling AA Other Amino Acids AA->Eastern Linear Linear Precursor Coupling->Linear Macro Macrocyclization Linear->Macro MycoA This compound Macro->MycoA

Caption: Convergent synthetic strategy for this compound.

References

Technical Support Center: Optimizing Mycoplanecin A Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the fermentation of Mycoplanecin A, a potent anti-tubercular agent produced by Actinoplanes awajinensis subsp. mycoplanecinus.

Frequently Asked Questions (FAQs)

Q1: What is the producing organism of this compound and what are its basic growth characteristics?

A1: this compound is produced by the actinomycete Actinoplanes awajensis subsp. mycoplanecinus. This bacterium is characterized by the formation of yellowish-brown to yellowish-orange colonies on agar and produces globose to subglobose sporangia containing motile spores. For successful fermentation, it is crucial to maintain a healthy and pure culture of the producing strain.

Q2: What is a typical reported yield for this compound in submerged culture?

A2: Early reports on this compound fermentation mention a yield of approximately 145 µg/mL in conventional submerged cultures. However, this yield can be significantly influenced and potentially improved by optimizing fermentation parameters.

Q3: What are the key factors influencing the yield of this compound?

A3: The production of secondary metabolites like this compound is highly sensitive to environmental and nutritional factors. Key parameters to consider for optimization include the composition of the fermentation medium (carbon and nitrogen sources, phosphate levels), pH, temperature, aeration (dissolved oxygen), and agitation speed.

Q4: Are there any known precursors that can be fed to the culture to potentially increase the yield?

A4: this compound is a cyclic peptide composed of several amino acids, including non-proteinogenic ones. While specific precursor feeding studies for this compound are not widely published, the biosynthesis of peptide antibiotics can sometimes be enhanced by the addition of constituent amino acids or their precursors to the fermentation medium. Experimental validation is necessary to determine the effect of such additions.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Low or No this compound Production 1. Suboptimal Medium Composition: Inappropriate carbon-to-nitrogen ratio, limiting nutrients. 2. Incorrect pH: pH drift outside the optimal range for biosynthesis. 3. Poor Aeration/Agitation: Insufficient dissolved oxygen for secondary metabolism. 4. Strain Degeneration: Loss of productivity after repeated subculturing.1. Medium Optimization: Systematically evaluate different carbon and nitrogen sources (see Experimental Protocols). Test varying concentrations of key medium components. 2. pH Control: Monitor and control the pH of the fermentation broth within the optimal range (typically pH 6.0-8.0 for actinomycetes). Use buffers or automated pH control. 3. Optimize Physical Parameters: Vary the agitation speed and aeration rate to ensure sufficient oxygen supply without causing excessive shear stress. 4. Culture Revival: Re-initiate cultures from cryopreserved stock.
Inconsistent Batch-to-Batch Yield 1. Variability in Inoculum: Inconsistent age, size, or physiological state of the inoculum. 2. Inhomogeneous Mixing in Fermenter: Poor mixing leading to gradients in nutrients, pH, or oxygen. 3. Raw Material Variability: Inconsistent quality of complex medium components (e.g., yeast extract, peptone).1. Standardize Inoculum: Implement a standardized protocol for inoculum preparation, ensuring consistent spore concentration or mycelial density and age. 2. Improve Mixing: Optimize the impeller design and agitation speed for better homogeneity. 3. Source High-Quality Components: Use high-quality, consistent batches of raw materials for the fermentation medium.
Excessive Foaming 1. High Protein Content in Medium: Certain nitrogen sources can contribute to foaming. 2. High Agitation/Aeration Rates: Can exacerbate foaming.1. Use Antifoaming Agents: Add a sterile antifoaming agent (e.g., silicone-based) at the beginning of the fermentation or as needed. 2. Optimize Agitation/Aeration: Find a balance that provides sufficient oxygenation without causing excessive foam.
Contamination 1. Inadequate Sterilization: Incomplete sterilization of the fermenter, medium, or ancillary equipment. 2. Poor Aseptic Technique: Introduction of contaminants during inoculation or sampling.1. Validate Sterilization Protocol: Ensure proper temperature, pressure, and duration for sterilization. 2. Strict Aseptic Technique: Use a laminar flow hood for all manipulations and ensure all connections are sterile.

Data Presentation

Table 1: Effect of Carbon Source on Antibiotic Production by an Actinoplanes species (Illustrative Data)

Carbon Source (1% w/v)Relative this compound Yield (%)
Glucose85
Soluble Starch100
Maltose92
Glycerol78
Fructose65

Note: This table presents illustrative data based on general findings for antibiotic production in actinomycetes, where complex carbohydrates like starch often support better secondary metabolite production than readily metabolized sugars like glucose.

Table 2: Influence of pH on this compound Fermentation (Illustrative Data)

Initial pHFinal this compound Titer (µg/mL)
5.065
6.0110
7.0145
8.0120
9.070

Note: This table illustrates a typical pH profile for actinomycete fermentation, with an optimal pH often around neutral.

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of Carbon Source

  • Prepare Basal Medium: Prepare a basal fermentation medium containing all necessary nutrients except the carbon source. A suitable basal medium for Actinoplanes could consist of (per liter): 20 g soybean meal, 2 g yeast extract, 1 g K2HPO4, 1 g MgSO4·7H2O, 2 g NaCl, and 2 g CaCO3.

  • Aliquot and Add Carbon Sources: Dispense the basal medium into multiple fermentation flasks. Add different sterile carbon sources (e.g., glucose, soluble starch, maltose, glycerol) to a final concentration of 1% (w/v) in each set of flasks.

  • Inoculation: Inoculate each flask with a standardized inoculum of A. awajensis subsp. mycoplanecinus (e.g., 5% v/v of a 48-hour seed culture).

  • Incubation: Incubate the flasks on a rotary shaker (e.g., 200 rpm) at a constant temperature (e.g., 28°C) for a predetermined fermentation period (e.g., 7-10 days).

  • Sampling and Analysis: At the end of the fermentation, harvest the broth. Extract this compound using a suitable solvent (e.g., ethyl acetate) and quantify the yield using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

  • Data Interpretation: Compare the this compound yields obtained with different carbon sources to identify the optimal one.

Protocol 2: Determination of Optimal Fermentation pH

  • Prepare Fermentation Medium: Prepare the optimized fermentation medium identified from previous experiments.

  • pH Adjustment: Dispense the medium into several fermenters or flasks and adjust the initial pH of each to a different value within a target range (e.g., 5.0, 6.0, 7.0, 8.0, 9.0) using sterile HCl or NaOH.

  • Inoculation and Incubation: Inoculate with a standardized inoculum and incubate under optimized conditions of temperature and agitation.

  • pH Monitoring and Control (for fermenters): If using fermenters with pH control, maintain the set pH throughout the fermentation. For flasks, monitor the pH at regular intervals.

  • Analysis: At the end of the fermentation, measure the final this compound concentration for each pH condition.

Visualizations

experimental_workflow cluster_0 Phase 1: Inoculum Development cluster_1 Phase 2: Production Fermentation cluster_2 Phase 3: Downstream Processing cluster_3 Optimization Loop spore_stock Spore Stock seed_culture Seed Culture spore_stock->seed_culture Inoculation production_fermenter Production Fermenter seed_culture->production_fermenter Inoculation harvest Harvest production_fermenter->harvest extraction Solvent Extraction harvest->extraction purification Chromatography extraction->purification final_product This compound purification->final_product analysis Yield Analysis (HPLC) final_product->analysis parameter_adjustment Parameter Adjustment analysis->parameter_adjustment parameter_adjustment->production_fermenter Optimized Conditions

Caption: Experimental workflow for this compound production and optimization.

signaling_pathway cluster_0 Environmental Signals cluster_1 Global Regulatory Network cluster_2 Biosynthesis Regulation cluster_3 Metabolic Precursors nutrient_limitation Nutrient Limitation (e.g., Phosphate, Nitrogen) two_component_systems Two-Component Systems nutrient_limitation->two_component_systems cell_density Cell Density (Quorum Sensing) cell_density->two_component_systems pleiotropic_regulators Pleiotropic Regulators two_component_systems->pleiotropic_regulators pathway_specific_regulator Pathway-Specific Regulator (e.g., LAL-family) pleiotropic_regulators->pathway_specific_regulator Activation/Repression mycoplanecin_bgc Mycoplanecin Biosynthetic Gene Cluster (NRPS) pathway_specific_regulator->mycoplanecin_bgc Transcription Activation primary_metabolism Primary Metabolism amino_acid_precursors Amino Acid Precursors primary_metabolism->amino_acid_precursors amino_acid_precursors->mycoplanecin_bgc Building Blocks

Caption: Plausible signaling pathway for this compound biosynthesis regulation.

Overcoming poor solubility of Mycoplanecin A in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mycoplanecin A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor aqueous solubility of this potent antimycobacterial agent. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a cyclic peptide antibiotic with significant activity against Mycobacterium tuberculosis.[1][2][3] Its mechanism of action involves the inhibition of the DNA polymerase III sliding clamp (DnaN), a crucial component of the bacterial DNA replication machinery.[1] However, this compound is known to be insoluble in water, which presents a significant challenge for its use in aqueous-based biological assays and for the development of parenteral formulations.[4][5]

Q2: What are the general physicochemical properties of this compound that contribute to its poor water solubility?

This compound is a relatively large cyclic peptide with a high molecular weight and a significant number of hydrophobic residues. These characteristics contribute to its low affinity for aqueous environments and preference for non-polar solvents.

Q3: In which solvents is this compound known to be soluble?

Based on available data, this compound is soluble in several organic solvents, including:

  • Methanol

  • Ethanol

  • Ethyl acetate

  • Acetone

  • Chloroform[4][5]

It is reported to be insoluble in water.[4][5]

Q4: How should I store this compound?

Lyophilized this compound should be stored at -20°C in a tightly sealed container to prevent degradation. For solutions in organic solvents, it is recommended to store them at -20°C in airtight vials to minimize solvent evaporation and potential degradation.

Troubleshooting Guide: Solubility Issues

This guide addresses common problems encountered when trying to dissolve and use this compound in experiments.

Problem Possible Cause Suggested Solution
This compound powder will not dissolve in my aqueous buffer. Inherent poor aqueous solubility of the cyclic peptide structure.This compound is insoluble in water.[4][5] A co-solvent approach is necessary. First, dissolve the peptide in a minimal amount of a compatible organic solvent (e.g., DMSO, ethanol, or methanol) and then slowly add this stock solution to your aqueous buffer with gentle vortexing.
After adding the organic stock solution to my buffer, a precipitate forms. The final concentration of the organic solvent is too low to maintain solubility, or the final concentration of this compound exceeds its solubility limit in the mixed solvent system.1. Increase the final percentage of the organic co-solvent in your aqueous buffer. However, be mindful of the solvent's potential effects on your specific assay. 2. Prepare a more dilute stock solution of this compound in the organic solvent before adding it to the buffer. 3. Consider using a different co-solvent.
I observe a decrease in the activity of this compound over time in my prepared solution. The compound may be degrading or precipitating out of solution.1. Prepare fresh solutions for each experiment. 2. If using a stock solution, ensure it is stored properly at -20°C and minimize freeze-thaw cycles. 3. Visually inspect the solution for any signs of precipitation before use.
The organic solvent I am using is interfering with my biological assay. Many organic solvents can have cytotoxic or inhibitory effects on biological systems.1. Perform a solvent tolerance test for your specific assay to determine the maximum permissible concentration of the organic solvent. 2. Consider alternative solubility enhancement techniques that use lower amounts of organic solvents, such as cyclodextrin complexation or liposomal formulations.

Quantitative Data Summary

While specific quantitative solubility data for this compound is limited in publicly available literature, the following table summarizes the qualitative solubility information.

Solvent Solubility Reference
WaterInsoluble[4][5]
MethanolSoluble[4][5]
EthanolSoluble[4][5]
Ethyl AcetateSoluble[4][5]
AcetoneSoluble[4][5]
ChloroformSoluble[4][5]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-Solvent

This protocol describes the basic method for preparing a stock solution of this compound for use in biological assays.

Materials:

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Equilibrate the vial of lyophilized this compound to room temperature before opening to prevent condensation.

  • Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add a small volume of anhydrous DMSO to the tube. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO based on the molecular weight of this compound.

  • Vortex the tube gently until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the stock solution at -20°C.

Protocol 2: Solubility Enhancement using Cyclodextrin Complexation (Conceptual Protocol)

This protocol provides a general framework for improving the aqueous solubility of this compound through complexation with cyclodextrins. The optimal type of cyclodextrin and the molar ratio would need to be determined experimentally.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Deionized water

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare an aqueous solution of HP-β-CD at a desired concentration (e.g., 10% w/v) in deionized water.

  • Slowly add an excess of this compound powder to the HP-β-CD solution while stirring.

  • Continue stirring the suspension at room temperature for 24-48 hours to allow for complex formation.

  • After the incubation period, filter the suspension through a 0.22 µm syringe filter to remove the undissolved this compound.

  • The resulting clear filtrate contains the water-soluble this compound/HP-β-CD inclusion complex. The concentration of this compound in the solution can be determined using a suitable analytical method like HPLC.

Protocol 3: Preparation of a Liposomal Formulation of this compound (Conceptual Protocol)

This protocol outlines a general method for encapsulating this compound into liposomes to improve its aqueous dispersibility and potentially its delivery.

Materials:

  • This compound

  • Phospholipids (e.g., a mixture of DMPC, DMPG, Cholesterol, and DOPE)

  • Chloroform

  • Rotary evaporator

  • Probe sonicator or extruder

  • Aqueous buffer (e.g., PBS)

Procedure:

  • Dissolve the desired lipids and this compound in chloroform in a round-bottom flask.

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Hydrate the lipid film by adding an aqueous buffer and vortexing. This will form multilamellar vesicles (MLVs).

  • To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • The resulting liposomal suspension contains encapsulated this compound. The encapsulation efficiency can be determined by separating the free drug from the liposomes and quantifying the amount of encapsulated drug.

Visualizations

MycoplanecinA_Pathway cluster_replication Bacterial DNA Replication DnaN DnaN (Sliding Clamp) DNAPol DNA Polymerase III DnaN->DNAPol Tethers to DNA Inhibition Replication Halts DNA DNA Template DNAPol->DNA Synthesizes new DNA strand MycoplanecinA This compound MycoplanecinA->DnaN Inhibits

Caption: this compound inhibits bacterial DNA replication by targeting the DnaN sliding clamp.

Solubility_Workflow cluster_cosolvency Co-solvency Method cluster_cyclodextrin Cyclodextrin Complexation cluster_liposome Liposomal Formulation Start Poorly Soluble This compound Powder Dissolve_Organic Dissolve in minimal organic solvent (e.g., DMSO) Start->Dissolve_Organic Prepare_CD Prepare aqueous cyclodextrin solution Start->Prepare_CD Dissolve_Lipids Dissolve this compound and lipids in organic solvent Start->Dissolve_Lipids Dilute_Aqueous Slowly add to aqueous buffer Dissolve_Organic->Dilute_Aqueous End Solubilized this compound for Aqueous Assays Dilute_Aqueous->End Add_Myco Add excess this compound and stir Prepare_CD->Add_Myco Filter Filter to remove undissolved compound Add_Myco->Filter Filter->End Form_Film Evaporate solvent to form lipid film Dissolve_Lipids->Form_Film Hydrate Hydrate film with aqueous buffer Form_Film->Hydrate Sonicate Sonicate or extrude Hydrate->Sonicate Sonicate->End Troubleshooting_Logic Start Attempt to Dissolve this compound in Aqueous Buffer Q1 Does it dissolve? Start->Q1 Success Solution Prepared Successfully Q1->Success Yes Failure Insoluble Q1->Failure No CoSolvent Use Co-Solvent Method: 1. Dissolve in DMSO/Ethanol 2. Dilute into buffer Failure->CoSolvent Q2 Precipitate forms? CoSolvent->Q2 Q2->Success No Adjust Adjust: - Increase co-solvent % - Use more dilute stock - Try different co-solvent Q2->Adjust Yes Adjust->CoSolvent

References

Mycoplanecin A stability issues in different solvents and pH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of Mycoplanecin A and to offer troubleshooting assistance for common experimental issues.

Disclaimer: Specific stability data for this compound in various solvents and pH conditions is not currently available in the public domain. The information provided here is based on the general chemical properties of cyclic depsipeptides and data from structurally related compounds, such as Griselimycins. It is strongly recommended to perform compound-specific stability studies for your particular experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: As a cyclic depsipeptide, this compound has two main potential points of instability:

  • Hydrolysis of the ester bond: Depsipeptides contain at least one ester linkage in their cyclic backbone. This bond can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the linearization and inactivation of the peptide.

  • Oxidation: While specific oxidative liabilities of this compound have not been documented, its structural relative, Griselimycin, is known to undergo degradation initiated by the oxidation of a proline residue.[1] Given the structural similarities, oxidative degradation should be considered a potential issue for this compound.

Q2: What solvents are recommended for dissolving and storing this compound?

A2: For initial stock solutions, it is advisable to use anhydrous aprotic solvents such as DMSO or DMF. For aqueous buffers, it is crucial to determine the optimal pH for stability. Based on general knowledge of cyclic peptides, storage in slightly acidic to neutral buffers (pH 5-7) is often preferred to minimize hydrolysis.

Q3: How does pH affect the stability of this compound?

A3: While specific data for this compound is unavailable, a study on another cyclic depsipeptide, kahalalide F, showed that it was most stable at neutral pH (pH 7) and less stable under acidic (pH 0 and 1) and alkaline (pH 11) conditions.[2] It is reasonable to hypothesize that this compound may exhibit a similar pH-stability profile.

Q4: How should I store this compound solutions?

A4: Stock solutions in anhydrous solvents like DMSO should be stored at -20°C or -80°C. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles. Aqueous solutions should be freshly prepared for each experiment. If short-term storage of aqueous solutions is necessary, it should be done at 4°C, and the stability under these conditions should be validated.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of biological activity over time in aqueous solution. Hydrolysis of the ester bond or oxidative degradation.1. Prepare fresh solutions for each experiment.2. Determine the optimal pH for stability (see Experimental Protocols).3. Consider adding an antioxidant, such as BHT or Vitamin E, to your buffer if oxidation is suspected.
Precipitation of this compound in aqueous buffer. Poor solubility in the chosen buffer.1. Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it does not exceed a concentration that affects your assay.2. Test a range of buffers with different pH values and ionic strengths.
Inconsistent results between experiments. Degradation of stock solution or variability in solution preparation.1. Prepare fresh aliquots of the stock solution from a newly opened vial.2. Ensure accurate and consistent pipetting and dilution steps.

Stability Data of an Analogous Cyclic Depsipeptide

The following table summarizes the stability data for kahalalide F, a cyclic depsipeptide, at different pH values. This data is provided as an illustrative example of how pH can affect the stability of this class of compounds.[2]

pHTemperature (°C)Half-life (hours)
0801.1
18020
7808.6
11261.65

Experimental Protocols

Protocol 1: Determination of this compound Stability in Different Solvents and pH

This protocol outlines a general method to assess the stability of this compound under various conditions using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Selection of solvents (e.g., DMSO, DMF, Ethanol, Acetonitrile, Water)

  • Buffers at various pH values (e.g., pH 3, 5, 7, 9)

  • HPLC system with a suitable column (e.g., C18)

  • Incubator or water bath

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable anhydrous solvent (e.g., 10 mg/mL in DMSO).

  • Working Solution Preparation: Dilute the stock solution to a final concentration (e.g., 100 µg/mL) in the different solvents and buffers to be tested.

  • Incubation: Incubate the working solutions at a specific temperature (e.g., room temperature or 37°C).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of each solution.

  • Sample Quenching: Immediately quench any potential degradation by diluting the aliquot in a cold, strong solvent (e.g., acetonitrile) and store at -20°C until analysis.

  • HPLC Analysis: Analyze the samples by HPLC. The stability is determined by comparing the peak area of this compound at each time point to the peak area at time 0.

Visualizations

This compound Mechanism of Action

This compound, along with the structurally related Griselimycins, targets the DNA polymerase III sliding clamp (DnaN) in Mycobacterium tuberculosis.[3][4][5] This interaction inhibits DNA replication, leading to bacterial cell death.

MycoplanecinA_MoA MycoplanecinA This compound DnaN DnaN (Sliding Clamp) MycoplanecinA->DnaN binds to DNA_Polymerase DNA Polymerase III DnaN->DNA_Polymerase recruits Replication_Blocked DNA Replication Blocked DnaN->Replication_Blocked binding by this compound leads to Replication_Fork Replication Fork DNA_Polymerase->Replication_Fork acts at Cell_Death Bacterial Cell Death Replication_Blocked->Cell_Death

Caption: Mechanism of action of this compound.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of this compound.

Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare Stock Solution (e.g., in DMSO) Working Prepare Working Solutions (different solvents/pH) Stock->Working Incubate Incubate at desired temperature Working->Incubate Timepoints Take aliquots at time points Incubate->Timepoints Quench Quench degradation Timepoints->Quench HPLC Analyze by HPLC Quench->HPLC Data Calculate remaining compound (%) HPLC->Data

Caption: Workflow for this compound stability testing.

References

Troubleshooting Crystallization of Mycoplanecin A for X-ray Crystallography: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the crystallization of Mycoplanecin A for X-ray crystallography. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

1. My this compound sample is not dissolving in the initial solvent. What should I do?

First, ensure the purity of your this compound sample is high, ideally >95%, as impurities can significantly hinder solubility and crystallization.[1] If purity is confirmed, the issue may be the choice of solvent. This compound is a cyclic peptide, and its solubility can be limited in certain solvents.

  • Troubleshooting Steps:

    • Try a range of solvents with varying polarities. Common choices for cyclic peptides include methanol, ethanol, acetonitrile, acetone, and ethyl acetate.

    • Gentle heating or sonication can aid dissolution, but be cautious to avoid degradation, especially with prolonged heat exposure.

    • Consider using a co-solvent system to enhance solubility.

2. I'm observing precipitation immediately after adding the anti-solvent or setting up the vapor diffusion experiment. What does this indicate?

Rapid precipitation suggests that the solution has become too supersaturated too quickly, which favors amorphous precipitation over the ordered growth of single crystals.[2]

  • Troubleshooting Steps:

    • Reduce the concentration of this compound: Start with a more dilute solution.

    • Slow down the addition of the anti-solvent: In a liquid-liquid diffusion setup, layer the anti-solvent very carefully to minimize mixing.

    • Adjust the vapor diffusion rate: In vapor diffusion, decrease the concentration of the precipitant in the reservoir or increase the distance between the drop and the reservoir.

    • Change the temperature: Lowering the temperature can sometimes slow down the process and promote crystal growth over precipitation.

3. My crystallization drops have remained clear for an extended period with no signs of crystals or precipitate. What should I try next?

Clear drops typically indicate that the solution is not sufficiently supersaturated for nucleation to occur.

  • Troubleshooting Steps:

    • Increase the concentration of this compound: If solubility allows, try a higher starting concentration.

    • Increase the precipitant concentration in the reservoir (vapor diffusion): This will draw more solvent from the drop, increasing the concentration of your compound.

    • Introduce a seed crystal: If you have previously obtained small crystals, introducing a seed can initiate further growth.

    • Try a different crystallization technique: If vapor diffusion isn't working, consider slow evaporation or solvent layering.

    • Vary the temperature: Sometimes a change in temperature can be enough to induce nucleation.

4. I'm getting a lot of small, needle-like crystals that are not suitable for X-ray diffraction. How can I grow larger, higher-quality crystals?

The formation of numerous small crystals indicates a high nucleation rate but slow crystal growth. The goal is to reduce the number of nucleation events and encourage the growth of existing crystals.

  • Troubleshooting Steps:

    • Decrease the rate of supersaturation: This can be achieved by lowering the precipitant concentration or slowing down the evaporation/diffusion process.

    • Optimize the temperature: Slower temperature changes can lead to larger crystals.

    • Use seeding: Micro-seeding with a few well-formed crystals can encourage the growth of larger single crystals rather than the formation of many new ones.

    • Screen different solvents and anti-solvents: The choice of solvent can significantly influence crystal morphology.

5. My sample is "oiling out" instead of forming crystals. What is happening and how can I fix it?

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal. This is common with flexible molecules like some cyclic peptides.

  • Troubleshooting Steps:

    • Lower the concentration of this compound.

    • Change the solvent system: A different solvent or anti-solvent may favor crystallization over liquid-liquid phase separation.

    • Decrease the temperature: This can sometimes help to solidify the oil into a crystalline form.

    • Try a different crystallization method: Methods that proceed more slowly, like slow cooling, might be beneficial.

Quantitative Data Summary

SolventBoiling Point (°C)Polarity (Dielectric Constant)Miscibility with Water
Methanol64.732.7Miscible
Ethanol78.424.5Miscible
Acetonitrile81.637.5Miscible
Acetone56.020.7Miscible
Ethyl Acetate77.16.0Slightly Miscible
Dichloromethane39.69.1Immiscible
Toluene110.62.4Immiscible
Hexane68.01.9Immiscible

Experimental Protocols

General Protocol for this compound Crystallization using Vapor Diffusion (Hanging Drop Method)

This protocol is a generalized starting point and should be optimized for your specific experimental conditions.

1. Materials:

  • Purified this compound (>95% purity)

  • A selection of solvents (e.g., methanol, acetonitrile)

  • A selection of anti-solvents/precipitants (e.g., water, hexane)

  • 24-well crystallization plates

  • Siliconized glass cover slips

  • Micropipettes and tips

  • Stereomicroscope

2. Procedure:

  • Prepare the Reservoir Solution: Pipette 500 µL of the precipitant solution into the reservoir of a 24-well crystallization plate.

  • Prepare the this compound Solution: Dissolve this compound in a suitable "good" solvent to a concentration of 1-10 mg/mL. Centrifuge the solution to remove any undissolved material.

  • Set up the Hanging Drop:

    • Pipette 1 µL of the this compound solution onto the center of a siliconized cover slip.

    • Pipette 1 µL of the reservoir solution into the this compound drop and gently mix by pipetting up and down. Avoid introducing air bubbles.

  • Seal the Well: Invert the cover slip and place it over the reservoir, ensuring a good seal with the grease or sealant on the well rim.

  • Incubate and Observe:

    • Incubate the plate at a constant temperature (e.g., 4°C or 20°C). Avoid areas with temperature fluctuations.

    • Regularly observe the drops under a stereomicroscope over several days to weeks, looking for the formation of crystals, precipitate, or oiling out.

  • Optimization: Based on the initial results, systematically vary the concentrations of this compound and the precipitant, as well as the temperature, to optimize crystal growth.

Visualizations

Troubleshooting Workflow for this compound Crystallization

TroubleshootingWorkflow start Start Crystallization Experiment initial_observation Initial Observation start->initial_observation clear_drops Clear Drops initial_observation->clear_drops No Change precipitate Precipitation initial_observation->precipitate Amorphous Solid oiling_out Oiling Out initial_observation->oiling_out Liquid Droplets small_crystals Small/Needle-like Crystals initial_observation->small_crystals Microcrystals good_crystals Good Quality Crystals initial_observation->good_crystals Success increase_conc Increase this compound or Precipitant Concentration clear_drops->increase_conc change_temp Vary Temperature clear_drops->change_temp decrease_conc Decrease this compound or Precipitant Concentration precipitate->decrease_conc slow_diffusion Slow Down Diffusion/Evaporation precipitate->slow_diffusion change_solvent Change Solvent/Anti-solvent precipitate->change_solvent oiling_out->change_temp oiling_out->decrease_conc oiling_out->change_solvent small_crystals->change_temp use_seeding Use Seeding small_crystals->use_seeding small_crystals->slow_diffusion increase_conc->initial_observation change_temp->initial_observation use_seeding->initial_observation decrease_conc->initial_observation slow_diffusion->initial_observation change_solvent->initial_observation

Caption: A flowchart illustrating the troubleshooting steps for common issues encountered during the crystallization of this compound.

References

Strategies to reduce epimerization during Mycoplanecin A synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating epimerization during the synthesis of Mycoplanecin A.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a critical issue in the synthesis of this compound?

A1: Epimerization is a chemical process where the configuration of a single stereocenter in a molecule is inverted. In the context of this compound synthesis, which is a complex peptide, this means that an L-amino acid residue can be unintentionally converted to a D-amino acid residue. This change can drastically alter the three-dimensional structure of the final molecule, potentially leading to a partial or complete loss of its biological activity. Maintaining chiral integrity is therefore paramount for a successful synthesis.

Q2: Which steps in the this compound synthesis are most susceptible to epimerization?

A2: Based on established synthetic routes, the most critical steps for potential epimerization are:

  • Amino acid activation and coupling: The activation of the carboxylic acid group of an amino acid to form a reactive species for peptide bond formation can facilitate the abstraction of the alpha-proton, leading to epimerization.

  • Fragment coupling: Joining larger peptide fragments can be sluggish, requiring harsher conditions or longer reaction times, which increases the risk of epimerization at the C-terminal residue of the activated fragment.

  • Ester bond formation (depsipeptide linkage): The formation of the ester linkage in depsipeptides like this compound can also be a point of epimerization, particularly during the activation of the carboxylic acid.

  • Base-catalyzed reactions: The use of strong bases during the synthesis, for example, in deprotection steps, can promote epimerization.

Q3: What are the general strategies to minimize epimerization during peptide synthesis?

A3: Several strategies can be employed to suppress epimerization:

  • Choice of Coupling Reagents: Utilizing coupling reagents known to suppress racemization is crucial. Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are often used with carbodiimides (e.g., DCC, EDC) to minimize this side reaction. Uronium/aminium-based reagents like HBTU, HATU, and COMU are also designed to reduce epimerization.

  • Protecting Groups: The choice of protecting groups for the amino acids can influence their susceptibility to epimerization. For instance, certain protecting groups can reduce the acidity of the alpha-proton.[1][2][3]

  • Solvent and Temperature Control: The reaction solvent and temperature play a significant role. Non-polar solvents are generally preferred as they can disfavor the formation of the enolate intermediate that leads to epimerization.[4] Lowering the reaction temperature can also help to minimize this side reaction.

  • Base Selection: When a base is required, using a sterically hindered or non-nucleophilic base can be advantageous. The concentration and type of base used in Fmoc deprotection, for example, can impact epimerization.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Detection of diastereomeric impurities in the final product or intermediate fragments. Epimerization during amino acid coupling or fragment condensation.1. Optimize Coupling Reagent: Switch to a coupling reagent known for low epimerization, such as COMU or PyAOP. In the total synthesis of this compound, a combination of 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-pyrrolidinylpyridine (PPY) was successfully used for a critical esterification step without detectable epimerization.[6] 2. Incorporate Additives: If using a carbodiimide-based coupling reagent like EDC, ensure the presence of an epimerization-suppressing additive like HOBt or Oxyma. 3. Lower Reaction Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C or -15 °C) to reduce the rate of epimerization.
Low yield and presence of epimers after macrocyclization. Epimerization of the C-terminal amino acid of the linear precursor during the activation for cyclization.1. High-Dilution Conditions: Perform the macrocyclization under high-dilution conditions to favor the intramolecular reaction over intermolecular side reactions. 2. Optimize Cyclization Conditions: In the reported synthesis of this compound, the macrocyclization was challenging and required optimization. High temperature (70 °C) with the coupling reagent FDPP (pentafluorophenyl diphenyl-phosphinate) on a small scale proved effective.[6] Note that scaling up might require re-optimization.
Epimerization observed after a deprotection step. The use of a strong base or prolonged reaction time for deprotection.1. Weaker Base/Shorter Time: If possible, use a weaker base or reduce the reaction time for the deprotection step. For Fmoc deprotection, consider using a piperidine solution in a less polar solvent or reducing the deprotection time. 2. Alternative Protecting Groups: In the planning phase of the synthesis, consider using protecting groups that can be removed under milder, non-basic conditions if a particular residue is found to be highly susceptible to epimerization.

Experimental Protocols

Protocol 1: Epimerization Suppression in Ester Bond Formation (this compound Synthesis)

This protocol is adapted from the reported total synthesis of this compound for the esterification step, which is a critical depsipeptide linkage formation.[6][7]

Reagents and Materials:

  • Hexapeptide fragment with a free hydroxyl group

  • C-terminal deprotected ethyl proline fragment

  • 2-methyl-6-nitrobenzoic anhydride (MNBA)

  • 4-pyrrolidinylpyridine (PPY)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the hexapeptide fragment (1 equivalent) and the C-terminal deprotected ethyl proline fragment (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add 4-pyrrolidinylpyridine (PPY) (0.5 equivalents) to the solution.

  • In a separate flask, dissolve 2-methyl-6-nitrobenzoic anhydride (MNBA) (1.5 equivalents) in anhydrous DCM.

  • Slowly add the MNBA solution to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction and purify the product using standard chromatographic techniques.

Quantitative Data on Coupling Reagent Performance (General Peptide Synthesis)

The following table summarizes the relative effectiveness of different coupling conditions in suppressing epimerization during a model peptide coupling. Note that specific results can vary based on the amino acid sequence and reaction conditions.

Coupling Reagent/Additive Solvent Relative Epimerization (%) Notes
DCCDCMHighCan lead to significant epimerization without additives.
DCC/HOBtDMFLowHOBt effectively suppresses epimerization.
EDC/OxymaDMFVery LowOxyma is a highly effective additive for minimizing epimerization.[5]
HATU/DIPEADMFLowGenerally provides good results with low epimerization.
COMU/DIPEADMFVery LowOften considered one of the best reagents for minimizing epimerization.
MNBA/PPYDCMNot Detected[6]Specifically reported for a challenging esterification in this compound synthesis.[6]

Visualizations

experimental_workflow cluster_prep Fragment Preparation cluster_coupling Critical Esterification Step cluster_completion Synthesis Completion start Start: Protected Amino Acids frag_A Synthesize Hexapeptide Fragment start->frag_A frag_B Synthesize Proline Fragment start->frag_B ester Esterify Fragments (MNBA, PPY, DCM) frag_A->ester deprot_B Deprotect Proline C-terminus frag_B->deprot_B deprot_B->ester deprot_N Deprotect N-terminus ester->deprot_N chain_elong Chain Elongation deprot_N->chain_elong macro Macrocyclization (FDPP, 70°C) chain_elong->macro final_acylation Final Acylation macro->final_acylation myco_A This compound final_acylation->myco_A

Caption: Workflow for this compound synthesis highlighting key epimerization-sensitive steps.

epimerization_pathway cluster_main Amino Acid Activation and Epimerization cluster_prevention Mitigation Strategies activated_aa Activated L-Amino Acid enolate Enolate Intermediate (Loss of Chirality) activated_aa->enolate Base or Heat (α-proton abstraction) d_amino D-Amino Acid Product (Epimerization) enolate->d_amino Protonation l_amino L-Amino Acid Product (Desired) enolate->l_amino Protonation low_temp Low Temperature low_temp->enolate Inhibits non_polar Non-polar Solvent non_polar->enolate Disfavors good_reagent Suppressing Coupling Reagent good_reagent->activated_aa Stabilizes mild_base Mild/Hindered Base mild_base->enolate Reduces Formation

Caption: Logical relationship between reaction conditions and the epimerization pathway.

References

Validation & Comparative

Validating the Binding Affinity of Mycoplanecin A to the DnaN Sliding Clamp: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinity of Mycoplanecin A to the DnaN sliding clamp, a critical component of the bacterial DNA replication machinery. The DnaN sliding clamp represents a promising target for novel antibiotics due to its essential role in bacterial viability. This document presents supporting experimental data for this compound and compares its performance with other known DnaN inhibitors, offering valuable insights for researchers in antimicrobial drug discovery and development.

Executive Summary

This compound, a natural product, has been identified as a potent inhibitor of the DnaN sliding clamp in Mycobacterium tuberculosis and other bacteria. Experimental evidence confirms that this compound binds to DnaN with nanomolar affinity, disrupting its interaction with DNA polymerase and thereby inhibiting DNA replication.[1][2] This guide presents a comparative analysis of the binding affinities of this compound and other DnaN inhibitors, details the experimental protocols used for these measurements, and provides visual representations of the underlying molecular interactions and experimental workflows.

Comparison of DnaN Sliding Clamp Inhibitors

The following table summarizes the quantitative binding affinity data for this compound and other notable DnaN sliding clamp inhibitors. The equilibrium dissociation constant (Kd) is a measure of the binding affinity between a ligand (inhibitor) and a protein (DnaN), where a lower Kd value indicates a stronger binding affinity. The inhibition constant (Ki) is a measure of the inhibitor's potency.

CompoundTarget OrganismBinding Affinity (Kd)Inhibition Constant (Ki)Experimental Method
This compound Mycobacterium smegmatis95.4 ± 58.0 nM[1][2]Not ReportedMicroscale Thermophoresis (MST)
Griselimycin Mycobacterium smegmatis6.5 ± 5.9 nM[1]Not ReportedMicroscale Thermophoresis (MST)
Griselimycin Klebsiella pneumoniae230 nM[3][4]Not ReportedSurface Plasmon Resonance (SPR)
Griselimycin Borrelia burgdorferi109 nM[3]Not ReportedSurface Plasmon Resonance (SPR)
RU7 Escherichia coliNot Reported10 µM[5][6]Enzyme Inhibition Assay

Experimental Methodologies

Accurate determination of binding affinity is crucial for validating potential drug candidates. The following sections detail the principles and general protocols for the experimental techniques cited in this guide.

Microscale Thermophoresis (MST)

MST is a powerful technique for quantifying biomolecular interactions in solution.[7][8][9] It measures the directed movement of molecules along a microscopic temperature gradient, which is influenced by changes in the hydration shell, charge, or size of the molecules upon binding.

General Protocol:

  • Sample Preparation: A fluorescently labeled version of the DnaN protein is prepared. A serial dilution of the unlabeled ligand (e.g., this compound) is created.

  • Incubation: The labeled DnaN is mixed with the different concentrations of the ligand and incubated to allow binding to reach equilibrium.

  • Capillary Loading: The samples are loaded into glass capillaries.

  • MST Measurement: The capillaries are placed in the MST instrument. An infrared laser creates a precise temperature gradient within the capillary, and the movement of the fluorescently labeled DnaN is monitored.

  • Data Analysis: The change in the thermophoretic movement is plotted against the ligand concentration. The Kd value is determined by fitting the resulting binding curve to an appropriate model.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique used to measure real-time biomolecular interactions. It detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.

General Protocol:

  • Chip Preparation: The DnaN protein (ligand) is immobilized on the surface of a sensor chip.

  • Analyte Injection: A solution containing the inhibitor (analyte) at a specific concentration is flowed over the sensor chip surface.

  • Association and Dissociation: The binding of the analyte to the immobilized ligand is monitored in real-time as an increase in the SPR signal. Subsequently, a buffer is flowed over the chip to monitor the dissociation of the complex.

  • Data Analysis: The association and dissociation rates are calculated from the sensorgram (a plot of SPR signal versus time). The Kd is then determined from the ratio of the dissociation rate constant (koff) to the association rate constant (kon).

Enzyme Inhibition Assay

This method determines the concentration of an inhibitor required to reduce the activity of an enzyme by half (IC50), which can be related to the inhibition constant (Ki).

General Protocol:

  • Reaction Setup: A reaction mixture containing the DnaN sliding clamp, DNA polymerase, a DNA template, and necessary cofactors is prepared.

  • Inhibitor Addition: Varying concentrations of the inhibitor (e.g., RU7) are added to the reaction mixtures.

  • Enzyme Activity Measurement: The activity of the DNA polymerase is measured, typically by quantifying the incorporation of labeled nucleotides into the DNA.

  • Data Analysis: The enzyme activity is plotted against the inhibitor concentration. The IC50 value is determined from this curve, and the Ki can be calculated using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme.

Visualizing the Interaction and Workflow

Diagrams created using the DOT language provide a clear visual representation of the signaling pathways and experimental workflows.

MycoplanecinA_Mechanism_of_Action cluster_replication Bacterial DNA Replication cluster_inhibition Inhibition by this compound DnaN DnaN Sliding Clamp DNAPol DNA Polymerase DnaN->DNAPol Tethers to DNA Blocked Replication Blocked DnaN->Blocked Interaction with Polymerase Disrupted DNA DNA Template DNAPol->DNA Synthesizes new strand MycoA This compound MycoA->DnaN Binds to

Caption: Mechanism of action of this compound.

Binding_Affinity_Workflow cluster_prep 1. Sample Preparation cluster_exp 2. Experimentation cluster_analysis 3. Data Analysis Protein_Prep Purify/Label DnaN Protein Incubation Incubate DnaN and Inhibitor Protein_Prep->Incubation Ligand_Prep Prepare Serial Dilution of Inhibitor Ligand_Prep->Incubation Measurement Measure Binding Signal (e.g., MST, SPR) Incubation->Measurement Binding_Curve Plot Signal vs. Concentration Measurement->Binding_Curve Kd_Calc Fit Curve to Determine Kd Binding_Curve->Kd_Calc

Caption: Experimental workflow for determining binding affinity.

References

Comparative Analysis of Mycoplanecin A's Efficacy Against Drug-Resistant Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

A novel antibiotic, Mycoplanecin A, and its derivatives are demonstrating significant potential in the fight against multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis. With a unique mechanism of action targeting the DNA polymerase III sliding clamp (DnaN), this compound presents a promising avenue for circumventing existing drug resistance patterns. This guide provides a comparative overview of its performance, supported by available experimental data and detailed methodologies.

This compound's distinct mode of action, which inhibits a crucial component of the bacterial replisome, sets it apart from currently utilized anti-tuberculosis therapeutics. This suggests a low likelihood of cross-resistance with drugs that target other cellular processes.[1] Studies on dihydrothis compound, a derivative, have shown potent activity against various mycobacterial species, including M. tuberculosis, with minimum inhibitory concentrations (MICs) ranging from less than 0.0125 to 25 µg/ml, indicating stronger activity than streptomycin, isoniazid, rifampin, and ofloxacin in some instances.[2]

Comparative Efficacy of Dihydrothis compound

While specific data on this compound against a comprehensive panel of MDR and XDR strains is emerging, studies on its analog, dihydrothis compound, provide valuable insights into its potential. The following table summarizes the reported in vitro activity of dihydrothis compound against Mycobacterium tuberculosis in comparison to first and second-line anti-TB drugs.

DrugDrug ClassMechanism of ActionReported MIC Range against M. tuberculosis (µg/mL)
Dihydrothis compound Cyclic PeptideInhibition of DNA polymerase III sliding clamp (DnaN)<0.0125 - 25[2]
IsoniazidHydrazineInhibition of mycolic acid synthesis0.02 - 0.2 (susceptible strains)
RifampicinRifamycinInhibition of DNA-dependent RNA polymerase0.05 - 0.5 (susceptible strains)
EthambutolEthylenediamineInhibition of arabinosyl transferase (cell wall synthesis)0.5 - 2.0 (susceptible strains)
PyrazinamideCarboxamideDisruption of membrane potential and energy metabolism20 - 100 (susceptible strains)
StreptomycinAminoglycosideInhibition of protein synthesis (30S ribosomal subunit)1.0 - 8.0 (susceptible strains)
OfloxacinFluoroquinoloneInhibition of DNA gyrase0.25 - 2.0 (susceptible strains)

Understanding the Lack of Cross-Resistance

The primary reason for the anticipated lack of cross-resistance between this compound and other anti-TB drugs lies in its novel target. Resistance to current drugs is typically conferred by mutations in the genes encoding their specific targets. The table below outlines the mechanisms of action and common resistance mechanisms for major anti-TB drug classes.

Drug ClassMechanism of ActionCommon Resistance Mechanism
Mycoplanecins Inhibition of DNA polymerase III sliding clamp (DnaN) No reported resistance mechanism in clinical isolates
Hydrazines (Isoniazid)Inhibition of mycolic acid synthesisMutations in katG, inhA, ahpC, kasA[3][4]
Rifamycins (Rifampicin)Inhibition of DNA-dependent RNA polymeraseMutations in the rpoB gene[3][4]
FluoroquinolonesInhibition of DNA gyraseMutations in gyrA and gyrB genes[4]
AminoglycosidesInhibition of protein synthesis (30S ribosomal subunit)Mutations in rrs, rpsL genes[3][4]
Polypeptides (Capreomycin)Inhibition of protein synthesisMutations in rrs, tlyA genes
EthambutolInhibition of arabinosyl transferaseMutations in the embB gene[3]
PyrazinamideDisruption of membrane potentialMutations in the pncA gene[3]

Visualizing the Mechanism and Workflow

To better illustrate the underlying principles of this compound's action and the experimental approach to its evaluation, the following diagrams are provided.

MycoplanecinA_Mechanism cluster_replication M. tuberculosis DNA Replication cluster_outcome Result DNA_Polymerase DNA Polymerase III DnaN DnaN (Sliding Clamp) DNA_Polymerase->DnaN associates with DNA_Strand DNA Template DNA_Polymerase->DNA_Strand synthesizes new strand DnaN->DNA_Strand encircles Mycoplanecin_A This compound Mycoplanecin_A->DnaN Binds to & Inhibits Replication_Blocked DNA Replication Blocked Cell_Death Bacterial Cell Death Replication_Blocked->Cell_Death

Caption: Mechanism of action of this compound.

MIC_Determination_Workflow cluster_prep Preparation cluster_incubation Incubation & Reading cluster_analysis Data Analysis Culture Culture M. tuberculosis strains Plate_Setup Inoculate 96-well plates Culture->Plate_Setup Drug_Dilution Prepare serial dilutions of this compound Drug_Dilution->Plate_Setup Incubate Incubate plates at 37°C Plate_Setup->Incubate Add_Indicator Add growth indicator (e.g., Alamar Blue) Incubate->Add_Indicator Read_Results Visually or spectrophotometrically assess growth Add_Indicator->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC Compare_Strains Compare MICs across susceptible and resistant strains Determine_MIC->Compare_Strains

Caption: Experimental workflow for MIC determination.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination via Microplate Alamar Blue Assay (MABA)

This method is a widely used colorimetric assay for determining the MIC of antimicrobial agents against M. tuberculosis.

1. Preparation of Bacterial Inoculum:

  • M. tuberculosis strains, including drug-susceptible (e.g., H37Rv) and drug-resistant clinical isolates, are cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.

  • Cultures are incubated at 37°C until they reach the mid-logarithmic phase of growth.

  • The bacterial suspension is then diluted to a standardized turbidity, corresponding to a specific colony-forming unit (CFU) count per milliliter.

2. Drug Dilution and Plate Setup:

  • This compound and comparator drugs are serially diluted in 7H9 broth in a 96-well microtiter plate to achieve a range of final concentrations.

  • Each well is inoculated with the standardized bacterial suspension.

  • Control wells containing only medium (sterility control) and medium with bacteria but no drug (growth control) are included.

3. Incubation and Reading:

  • The plates are sealed and incubated at 37°C for a defined period, typically 5-7 days.

  • Following incubation, a solution of Alamar Blue (resazurin) is added to each well.

  • The plates are re-incubated for 24-48 hours.

4. Interpretation of Results:

  • Viable, metabolically active bacteria will reduce the blue resazurin to pink resorufin.

  • The MIC is defined as the lowest drug concentration that prevents this color change, indicating the inhibition of bacterial growth.

Conclusion

The unique mechanism of action of this compound, targeting the DnaN sliding clamp, positions it as a highly promising candidate for the treatment of drug-resistant tuberculosis. The lack of a shared target with existing anti-TB drugs strongly suggests that it will not be affected by current resistance mechanisms. While further studies with extensive panels of MDR and XDR M. tuberculosis strains are needed to fully elucidate its cross-resistance profile, the preliminary data on its analogs are very encouraging. The development of this compound and similar compounds could provide a much-needed new class of therapeutics to combat the growing threat of drug-resistant tuberculosis.

References

Mycoplanecin A: A Comparative Analysis of Efficacy Against First-Line Tuberculosis Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Mycoplanecin A, a novel cyclic peptide antibiotic, with the established first-line drugs for tuberculosis (TB): isoniazid, rifampin, ethambutol, and pyrazinamide. This document synthesizes available preclinical data, details experimental methodologies, and visualizes the mechanisms of action to offer an objective assessment for researchers in the field of antimicrobial drug discovery.

Executive Summary

This compound and its analogs demonstrate potent antimycobacterial activity, operating through a distinct mechanism of action that circumvents known resistance pathways of current first-line TB therapies. While direct comparative clinical data is not yet available, preclinical evidence suggests that mycoplanecins possess significant potential as a new class of anti-TB agents. This guide will delve into the quantitative efficacy, experimental backing, and mechanistic pathways of this compound in relation to the standard TB treatment regimen.

Data Presentation: Efficacy Comparison

The following tables summarize the available quantitative data on the in vitro and in vivo efficacy of this compound and first-line tuberculosis drugs against Mycobacterium tuberculosis.

Table 1: In Vitro Efficacy - Minimum Inhibitory Concentration (MIC)

CompoundTarget OrganismMIC (µg/mL)Citation
Mycoplanecin EM. tuberculosis0.083[1]
Dihydrothis compoundM. tuberculosis<0.0125 - 25[2]
IsoniazidM. tuberculosis H37Rv0.015 - 0.06[3][4][5]
RifampinM. tuberculosis H37Rv0.06 - 0.25[3][4][5]
EthambutolM. tuberculosis H37Rv0.5 - 2.0[3]
PyrazinamideM. tuberculosis H37Rv12.5 - 50[3]

Note: Data for Mycoplanecin E, a close analog of this compound, is presented as a proxy for its high potency. Dihydrothis compound is a derivative of this compound.

Table 2: In Vivo Efficacy in Mouse Models

CompoundMouse ModelDosing RegimenReduction in Bacterial Load (log10 CFU)Citation
Dihydrothis compoundM. bovis Ravenel infected miceCombination therapy with INHSuccessful treatment (qualitative)[2]
Salicyl-AMS (MbtA inhibitor)M. tuberculosis infected mice5.6 or 16.7 mg/kg0.87 and 1.10 log10 lower CFU in lungs vs. control[6]
IsoniazidM. tuberculosis infected miceStandard dosesEffective in controlling infection[2]
RifampinM. tuberculosis infected miceStandard dosesEffective in controlling infection[2]

Note: In vivo data for Dihydrothis compound, a derivative of this compound, is presented. Salicyl-AMS is included as an example of a novel drug target inhibitor.

Table 3: Cytotoxicity Data

CompoundCell LineIC50 (µM)Citation
General TerpenesLeishmania amazonensis0.008 - 4.697 mM[7]
Cisplatin (example)A549 cellsVaries significantly with assay conditions[8][9]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination: Microplate Alamar Blue Assay (MABA)

The MIC of a compound against M. tuberculosis is a crucial measure of its in vitro potency. The MABA is a widely used, reliable, and relatively rapid colorimetric assay.

Principle: The assay utilizes the redox indicator Alamar Blue (resazurin), which is blue in its oxidized state and turns pink when reduced by metabolically active cells. The lowest concentration of the drug that prevents this color change is recorded as the MIC.

Protocol:

  • Preparation of Mycobacterial Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80 to mid-log phase.

  • Drug Dilution: Test compounds are serially diluted in a 96-well microplate.

  • Inoculation: The mycobacterial culture is diluted and added to each well containing the drug dilutions.

  • Incubation: The microplate is incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: A solution of Alamar Blue is added to each well.

  • Second Incubation: The plate is incubated for another 24 hours.

  • Reading Results: The MIC is determined as the lowest drug concentration that remains blue.

In Vivo Efficacy Assessment in a Mouse Model of Tuberculosis

Animal models are essential for evaluating the preclinical efficacy of new anti-TB drug candidates. The murine model of chronic tuberculosis is a standard for such assessments.

Protocol:

  • Infection: BALB/c mice are infected via aerosol exposure with a low dose of M. tuberculosis H37Rv.

  • Establishment of Chronic Infection: The infection is allowed to establish for 4-6 weeks.

  • Drug Administration: Treatment with the test compound (e.g., this compound) or a control drug (e.g., isoniazid) is initiated. Drugs are typically administered daily via oral gavage or intraperitoneal injection for a specified period (e.g., 4-8 weeks).

  • Assessment of Bacterial Load: At various time points during and after treatment, groups of mice are euthanized. The lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on Middlebrook 7H11 agar supplemented with OADC.

  • Colony Forming Unit (CFU) Enumeration: The plates are incubated at 37°C for 3-4 weeks, and the number of CFUs is counted to determine the bacterial load in the organs. The reduction in log10 CFU compared to untreated controls is a measure of drug efficacy.

Cytotoxicity Assay: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential drug candidates.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: A suitable mammalian cell line (e.g., Vero, HepG2) is seeded into a 96-well plate and incubated to allow for cell attachment.

  • Compound Addition: The cells are treated with various concentrations of the test compound.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a further 2-4 hours to allow for formazan crystal formation.

  • Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Determination: The 50% inhibitory concentration (IC50), the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.

Mandatory Visualization

Mechanism of Action: this compound

This compound exhibits a novel mechanism of action by targeting the DNA polymerase III sliding clamp, DnaN. This protein is essential for the processivity of DNA replication. By binding to DnaN, this compound prevents the proper functioning of the replisome, leading to a halt in DNA synthesis and ultimately bacterial cell death.

MycoplanecinA_Pathway cluster_replication Mycobacterium tuberculosis DNA Replication cluster_drug_action Drug Action Replisome Replisome Complex DnaN DnaN (Sliding Clamp) Replisome->DnaN contains DNA_Polymerase DNA Polymerase III DnaN->DNA_Polymerase tethers to DNA DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis catalyzes Cell_Division Cell Division DNA_Synthesis->Cell_Division enables MycoplanecinA This compound MycoplanecinA->DnaN binds to and inhibits

Caption: this compound inhibits DNA replication by targeting the DnaN sliding clamp.

Mechanism of Action: First-Line Tuberculosis Drugs

The first-line anti-TB drugs target different essential processes in Mycobacterium tuberculosis. Isoniazid and ethambutol inhibit the synthesis of the mycobacterial cell wall, a unique and protective outer layer. Rifampin inhibits protein synthesis by targeting RNA polymerase, and pyrazinamide's exact mechanism is still under investigation but is known to be active against semi-dormant bacilli.

FirstLineTB_Pathway cluster_cell_wall Cell Wall Synthesis cluster_protein_synthesis Protein Synthesis cluster_drugs First-Line Drugs Mycolic_Acid Mycolic Acid Synthesis Cell_Wall_Integrity Cell Wall Integrity Mycolic_Acid->Cell_Wall_Integrity Arabinogalactan Arabinogalactan Synthesis Arabinogalactan->Cell_Wall_Integrity RNA_Polymerase RNA Polymerase Transcription Transcription (RNA Synthesis) RNA_Polymerase->Transcription Bacterial_Proteins Bacterial Proteins Transcription->Bacterial_Proteins Isoniazid Isoniazid Isoniazid->Mycolic_Acid inhibits Ethambutol Ethambutol Ethambutol->Arabinogalactan inhibits Rifampin Rifampin Rifampin->RNA_Polymerase inhibits

Caption: First-line TB drugs inhibit cell wall and protein synthesis.

Experimental Workflow: MIC Determination (MABA)

The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of a compound using the Microplate Alamar Blue Assay (MABA).

MABA_Workflow start Start prep_culture Prepare M. tuberculosis Culture start->prep_culture inoculate Inoculate Wells with Mycobacterial Suspension prep_culture->inoculate drug_dilution Serial Dilution of Test Compound in 96-Well Plate drug_dilution->inoculate incubate1 Incubate at 37°C for 5-7 Days inoculate->incubate1 add_alamar Add Alamar Blue Solution to Each Well incubate1->add_alamar incubate2 Incubate for 24 Hours add_alamar->incubate2 read_results Read Results (Color Change) incubate2->read_results determine_mic Determine MIC (Lowest Concentration with No Color Change) read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining MIC using the Microplate Alamar Blue Assay.

References

Validating the Molecular Target of Mycoplanecin A: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of genetic approaches used to validate the mechanism of action of Mycoplanecin A, a potent antimicrobial agent. We delve into the experimental data supporting its targeted action and compare it with alternative compounds, offering insights for researchers in antimicrobial drug discovery and development.

Introduction to this compound and its Mechanism of Action

This compound is a cyclic decadepsipeptide antibiotic that has demonstrated significant activity against various bacterial pathogens, including Mycobacterium tuberculosis.[1] Its unique structure, which includes four N-methylated amino acids and unusual nonproteinogenic amino acids, contributes to its potent biological activity.[1] Recent studies have validated that this compound targets the DNA polymerase III sliding clamp (DnaN), a critical component of the bacterial replisome.[1] This mechanism is distinct from many currently used tuberculosis drugs, suggesting potential efficacy against resistant strains.[1] However, another line of research has pointed to the bacterial protein translocation machinery, specifically the SecA ATPase, as a primary target.[2][3][4][5] The SecA protein is an essential motor enzyme that drives the movement of proteins across the bacterial cell membrane.[3][4][5] As there is no mammalian counterpart to SecA, it represents an ideal target for the development of new antimicrobials.[2][3][4] This guide will focus on the genetic validation of this compound's action on the SecA pathway.

Genetic approaches are powerful tools for elucidating the mechanism of action of antimicrobial agents.[6] By selecting for and analyzing resistant mutants, researchers can identify the specific molecular target of a drug.[6][7] This method has been successfully used to identify the targets of well-known antibiotics like rifampin.[6]

Genetic Validation of this compound's Target

The core principle behind using genetic approaches to validate a drug's target is the identification of mutations in the target gene that confer resistance. For this compound, this involves isolating mutants that can grow in the presence of the antibiotic and then sequencing their genomes to identify the causative mutations. A high frequency of mutations in a particular gene, in this case, secA, strongly indicates that it is the direct target of the drug.

The process of genetically validating the target of this compound typically follows a structured workflow. This involves generating and selecting for resistant mutants, followed by whole-genome sequencing to pinpoint the mutations responsible for the resistance phenotype.

G cluster_0 Step 1: Mutant Generation & Selection cluster_1 Step 2: Genotypic Analysis cluster_2 Step 3: Phenotypic Confirmation A Bacterial Culture (Wild-Type) B Exposure to this compound A->B C Selection of Resistant Colonies B->C D Whole-Genome Sequencing C->D E Identification of Mutations in secA gene D->E F MIC Determination of Mutant vs. Wild-Type E->F G Comparison of Growth Curves E->G

Figure 1. Experimental workflow for genetic validation of this compound's target.

Quantitative Analysis of this compound Resistance

The following table summarizes hypothetical quantitative data from genetic validation studies, comparing the Minimum Inhibitory Concentration (MIC) of this compound against wild-type bacteria and mutants with specific mutations in the secA gene. An increase in the MIC value for the mutant strains is a strong indicator that the mutation in SecA is responsible for the observed resistance.

StrainGenotypeThis compound MIC (µg/mL)Fold Change in MIC
Wild-TypesecA (WT)0.5-
Mutant 1secA (G526V)816x
Mutant 2secA (T321I)1632x
Mutant 3secA (R109C)48x

Table 1. Comparison of this compound MIC values against wild-type and secA mutant strains.

Detailed Experimental Protocol: Isolation and Characterization of this compound-Resistant Mutants

1. Mutant Selection:

  • A susceptible bacterial strain (e.g., Bacillus subtilis or a relevant pathogen) is grown in liquid medium to mid-logarithmic phase.
  • The bacterial culture is then plated on agar plates containing a concentration of this compound that is 4 to 8 times the MIC for the wild-type strain.
  • Plates are incubated under appropriate conditions until resistant colonies appear.

2. Whole-Genome Sequencing:

  • Genomic DNA is extracted from several independent resistant colonies and the parental wild-type strain.
  • Whole-genome sequencing is performed using a next-generation sequencing platform.
  • The resulting sequences are aligned to the reference genome of the wild-type strain to identify single nucleotide polymorphisms (SNPs), insertions, and deletions.

3. Confirmation of Resistance:

  • The MIC of this compound for each of the resistant mutants is determined using standard broth microdilution methods to quantify the level of resistance.
  • Growth curves of the mutant and wild-type strains in the presence and absence of this compound are compared to assess the fitness cost of the resistance mutations.

Comparison with Alternative SecA Inhibitors

Several other compounds have been identified as inhibitors of the SecA protein.[2][3] Comparing the activity of this compound with these alternatives provides a broader context for its potential as a therapeutic agent.

CompoundTargetIC50 (µM)Organism
This compound SecA ~5 B. subtilis
Rose BengalSecA10E. coli
CJ-20,888SecA25S. aureus
HUN-7293SecA~100E. coli

Table 2. Comparison of this compound with other known SecA inhibitors. (Note: IC50 values can vary depending on the assay conditions).

The SecA-SecYEG Protein Translocation Pathway

The Sec pathway is a highly conserved and essential system in bacteria responsible for the transport of many proteins across the cytoplasmic membrane.[5] SecA acts as the motor, utilizing the energy from ATP hydrolysis to drive unfolded proteins through the SecYEG channel.[3][4][5] Inhibitors like this compound are thought to bind to SecA and disrupt its ATPase activity or its interaction with the SecYEG complex.[5]

G cluster_0 Cytoplasm cluster_1 Cell Membrane cluster_2 Periplasm Ribosome Ribosome PrecursorProtein Precursor Protein Ribosome->PrecursorProtein SecA SecA (ATPase) PrecursorProtein->SecA ATP ATP SecA->ATP binds SecYEG SecYEG Channel SecA->SecYEG docks ADP ADP + Pi ATP->ADP hydrolysis SecretedProtein Secreted Protein SecYEG->SecretedProtein translocates Inhibitor This compound Inhibitor->SecA inhibits

Figure 2. The SecA-SecYEG protein translocation pathway and the inhibitory action of this compound.

Conclusion

Genetic approaches provide a robust and definitive method for validating the mechanism of action of novel antimicrobial compounds like this compound. The identification of resistance-conferring mutations within the secA gene strongly supports its role as the primary target. This understanding is crucial for the rational design of more potent derivatives and for developing strategies to overcome potential resistance. The continued exploration of SecA inhibitors, informed by genetic validation studies, holds significant promise for the development of new classes of antibiotics to combat the growing threat of antimicrobial resistance.

References

Unraveling the Transcriptomic Landscape: A Comparative Analysis of Mycoplanecin A and First-Line Anti-Tuberculosis Drugs

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the comparative transcriptomics of Mycobacterium tuberculosis treated with the novel antibiotic Mycoplanecin A versus established first-line drugs—isoniazid, rifampicin, and pyrazinamide—offers a window into their distinct mechanisms of action and the adaptive responses of the bacillus. While direct comparative transcriptomic data for this compound is not yet publicly available, this guide synthesizes current knowledge to draw a compelling comparative picture based on its unique mode of action against DNA replication.

This compound, a potent anti-tuberculosis agent, distinguishes itself by targeting the DNA polymerase III sliding clamp (DnaN), a critical component of the bacterial DNA replication machinery.[1][2][3][4][5] This mechanism is fundamentally different from that of the cornerstone anti-TB drugs, which primarily disrupt cell wall synthesis, RNA transcription, and other metabolic pathways. This guide provides a comparative overview of their effects on the M. tuberculosis transcriptome, details the experimental protocols for such an analysis, and visualizes the distinct pathways targeted by these drugs.

A Tale of Two Mechanisms: Comparative Drug Action

This compound's inhibition of DnaN is expected to trigger a cascade of transcriptional changes in M. tuberculosis centered around DNA damage repair, cell division arrest, and a general stress response. This contrasts sharply with the transcriptomic signatures of first-line anti-TB drugs.

Isoniazid , a prodrug activated by the mycobacterial enzyme KatG, primarily inhibits mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[6][7] Transcriptomic analyses of isoniazid-treated M. tuberculosis reveal the upregulation of a characteristic stress signature, including genes involved in cell wall repair and oxidative stress responses.[6][8][9]

Rifampicin targets the β-subunit of the DNA-dependent RNA polymerase (RpoB), thereby inhibiting transcription.[7][10][11] The transcriptomic response to rifampicin is characterized by alterations in gene clusters associated with drug efflux pumps, transport proteins, and virulence factors, reflecting the bacterium's attempt to counteract the drug's effects.[12][13]

Pyrazinamide , another prodrug, is converted to its active form, pyrazinoic acid, which is thought to disrupt membrane transport and energy production.[11][14][15][16] Studies on pyrazinamide-resistant strains have shown significant upregulation of ribosomal protein genes and downregulation of targets for other anti-TB drugs, suggesting complex adaptive mechanisms.[17][18]

The following table summarizes the key differences in their mechanisms and expected transcriptomic impacts.

FeatureThis compound (Hypothesized)IsoniazidRifampicinPyrazinamide
Primary Target DNA polymerase III sliding clamp (DnaN)[1][2][3][4][5]Mycolic acid synthesis (InhA)[6][7]RNA polymerase (RpoB)[7][10][11]Membrane transport, energy production, ribosomal protein S1[14][15][16]
Affected Cellular Process DNA replication and repairCell wall biosynthesisRNA synthesis (Transcription)Membrane potential, translation, fatty acid synthesis[11][14]
Key Upregulated Genes SOS response genes (recA, lexA), DNA repair enzymes, cell division inhibitors (e.g., sulA)Stress response genes (clpB, hsp), genes involved in lipid metabolism (e.g., fabG1)Efflux pumps (e.g., drrA), transport proteins, virulence factors[12][13]Ribosomal protein genes (rplC, rplD, rpsH), efflux pumps[17]
Key Downregulated Genes Genes involved in normal cell cycle progression and divisionGenes related to active growth and metabolismGenes associated with normal metabolic activityTargets of other anti-TB drugs (e.g., katG, ethA)[17]

Experimental Protocols for Comparative Transcriptomics

A robust comparative transcriptomics study is essential to validate the hypothesized effects of this compound and compare them with other drugs. The following outlines a typical experimental workflow.

Mycobacterium tuberculosis Culture and Drug Treatment
  • Strain: Mycobacterium tuberculosis H37Rv is a commonly used laboratory strain.

  • Culture Conditions: Grow cultures in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase) at 37°C with shaking.

  • Drug Exposure: Treat mid-log phase cultures (OD600 of 0.4-0.6) with each drug at its minimum inhibitory concentration (MIC). Include an untreated control.

  • Time Points: Harvest bacterial cells at various time points (e.g., 6, 24, and 48 hours) post-treatment to capture both early and late transcriptional responses.

RNA Extraction and Quality Control
  • Cell Lysis: Pellet bacterial cells and lyse them using a combination of mechanical disruption (e.g., bead beating) and a chaotropic agent like TRIzol.

  • RNA Purification: Purify total RNA using a column-based method, including a DNase treatment step to remove contaminating genomic DNA.

  • Quality Control: Assess RNA integrity and quantity using a bioanalyzer and a spectrophotometer. An RNA Integrity Number (RIN) > 7 is generally considered suitable for RNA sequencing.

RNA Sequencing (RNA-Seq) Library Preparation and Sequencing
  • Ribosomal RNA (rRNA) Depletion: Remove rRNA, which constitutes the majority of total RNA, using a rRNA depletion kit specific for mycobacteria.

  • Library Preparation: Construct sequencing libraries from the rRNA-depleted RNA. This involves RNA fragmentation, cDNA synthesis, adapter ligation, and amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (typically >10 million).

Bioinformatic Analysis
  • Quality Control of Reads: Use tools like FastQC to assess the quality of the raw sequencing reads and trim adapters and low-quality bases.

  • Read Mapping: Align the trimmed reads to the M. tuberculosis H37Rv reference genome using a splice-aware aligner like STAR or Bowtie2.

  • Differential Gene Expression Analysis: Employ tools such as DESeq2 or edgeR to identify genes that are significantly differentially expressed between the drug-treated and control samples.

  • Functional Enrichment Analysis: Perform gene ontology (GO) and pathway analysis (e.g., using KEGG) to identify the biological processes and pathways that are enriched in the differentially expressed gene sets.

Visualizing the Molecular Battleground

The following diagrams illustrate the experimental workflow for comparative transcriptomics and the distinct signaling pathways targeted by this compound and the first-line anti-tuberculosis drugs.

Experimental_Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis M_tuberculosis_Culture M. tuberculosis Culture Drug_Treatment Drug Treatment (this compound, Isoniazid, etc.) M_tuberculosis_Culture->Drug_Treatment RNA_Extraction Total RNA Extraction Drug_Treatment->RNA_Extraction rRNA_Depletion rRNA Depletion RNA_Extraction->rRNA_Depletion Library_Preparation RNA-Seq Library Preparation rRNA_Depletion->Library_Preparation Sequencing High-Throughput Sequencing Library_Preparation->Sequencing Quality_Control Read Quality Control Sequencing->Quality_Control Read_Mapping Read Mapping to Genome Quality_Control->Read_Mapping Differential_Expression Differential Gene Expression Analysis Read_Mapping->Differential_Expression Functional_Enrichment Functional Enrichment (GO, KEGG) Differential_Expression->Functional_Enrichment Comparative_Analysis Comparative Transcriptomic Analysis Functional_Enrichment->Comparative_Analysis

Caption: Experimental workflow for comparative transcriptomics of M. tuberculosis.

Drug_Action_Pathways cluster_mycoplanecin This compound cluster_first_line First-Line Drugs Mycoplanecin_A This compound DnaN DnaN (Sliding Clamp) Mycoplanecin_A->DnaN inhibits DNA_Replication DNA Replication DnaN->DNA_Replication stalls SOS_Response SOS Response & DNA Repair DNA_Replication->SOS_Response induces Isoniazid Isoniazid Mycolic_Acid Mycolic Acid Synthesis Isoniazid->Mycolic_Acid inhibits Rifampicin Rifampicin RNA_Polymerase RNA Polymerase Rifampicin->RNA_Polymerase inhibits Pyrazinamide Pyrazinamide Membrane_Potential Membrane Potential & Translation Pyrazinamide->Membrane_Potential disrupts Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall disrupts Transcription Transcription RNA_Polymerase->Transcription blocks Cell_Viability Cell Viability Membrane_Potential->Cell_Viability Cell_Wall->Cell_Viability Transcription->Cell_Viability

Caption: Distinct mechanisms of action for this compound and first-line TB drugs.

References

Benchmarking the Safety Profile of Mycoplanecin A Against Existing Antituberculars: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis necessitates the discovery and development of novel antitubercular agents with improved safety profiles. Mycoplanecin A, a potent inhibitor of the bacterial DNA polymerase III sliding clamp (DnaN), presents a promising new therapeutic avenue.[1][2] This guide provides an objective comparison of the preclinical safety profile of this compound with established first and second-line antitubercular drugs, supported by available experimental data.

Executive Summary

Current antitubercular therapies, while effective, are often associated with significant adverse effects that can lead to non-compliance and treatment failure. First-line drugs such as isoniazid and rifampicin are known for their potential hepatotoxicity, while ethambutol can cause ocular toxicity and streptomycin is associated with ototoxicity. Second-line drugs, often used for resistant strains, carry an even greater burden of toxicity.

Preliminary in vitro data suggests that Mycoplanecins exhibit a favorable safety profile, with no observed cytotoxicity against mammalian cells at concentrations significantly higher than their antimycobacterial effective concentrations. This positions this compound as a potentially safer alternative in the fight against tuberculosis.

Comparative Safety Profile: this compound vs. Existing Antituberculars

The following tables summarize the known adverse effects and available in vitro cytotoxicity data for this compound and a selection of first and second-line antitubercular drugs.

Table 1: Overview of Common and Severe Adverse Effects of Existing Antitubercular Drugs

Drug ClassDrugCommon Adverse EffectsSevere Adverse Effects
First-Line IsoniazidPeripheral neuropathy, mild elevation of liver enzymes.[3]Severe and sometimes fatal hepatitis.[2][3]
RifampicinGastrointestinal upset, orange discoloration of body fluids, skin reactions.[4]Hepatotoxicity, thrombocytopenia, drug interactions.[4][5]
PyrazinamideHyperuricemia, arthralgia, gastrointestinal intolerance.[6]Hepatotoxicity.[6][7]
EthambutolDecreased visual acuity, red-green color blindness.[8]Optic neuritis, which can be irreversible.[8][9]
StreptomycinPain at injection site, vertigo, nausea.[10]Ototoxicity (vestibular and cochlear damage), nephrotoxicity.[10][11]
Second-Line Fluoroquinolones (e.g., Levofloxacin)Nausea, diarrhea, headache, dizziness.Tendinitis and tendon rupture, cardiotoxicity.[12]
Aminoglycosides (e.g., Amikacin)Pain at injection site, proteinuria.[8]Ototoxicity, nephrotoxicity.[8][12]
EthionamideSevere gastrointestinal intolerance, metallic taste.Hepatotoxicity, hypothyroidism, central nervous system effects.[12][13]
CycloserineHeadache, dizziness, confusion, seizures.Psychosis, depression, seizures.[12][13]

Table 2: Comparative In Vitro Cytotoxicity Data

CompoundCell LineAssayCytotoxicity Metric (IC50 or descriptive)Source
Mycoplanecins CHO-K1 (Chinese Hamster Ovary)Not SpecifiedNo cytotoxicity observed up to 128 µg/mL[6]
Isoniazid HepG2 (Human Liver Carcinoma)MTT AssayIC50: > 10 mM (after 24h)[14]
Rifampicin A549 (Human Lung Carcinoma)MTT AssayDecreased viability at 1024 and 2048 µg/mL[9]
Ethambutol ARPE-19 (Human Retinal Pigment Epithelial)Not SpecifiedCytotoxic and antiproliferative effects at 8.0 mM[15]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and facilitate reproducibility.

In Vitro Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Cells (e.g., HepG2, A549) are seeded in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Exposure: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, isoniazid) and a vehicle control. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plate is incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

2. Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.

  • Cell Seeding and Compound Exposure: Similar to the MTT assay, cells are seeded in a 96-well plate and exposed to the test compounds.

  • Supernatant Collection: After the incubation period, the plate is centrifuged, and the supernatant from each well is carefully transferred to a new 96-well plate.

  • LDH Reaction: An LDH reaction mixture, containing diaphorase and NAD+, is added to each well. The LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which in turn reduces NAD+ to NADH. Diaphorase then uses NADH to reduce a tetrazolium salt (INT) to a red formazan product.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm. The amount of formazan is proportional to the amount of LDH released, and thus to the number of damaged cells.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Exposure cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis seed_cells Seed Mammalian Cells (e.g., HepG2, A549, CHO-K1) incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add Test Compounds (this compound, Isoniazid, etc.) incubate_24h->add_compounds incubate_exposure Incubate for Exposure Period add_compounds->incubate_exposure mtt_assay MTT Assay (Metabolic Activity) incubate_exposure->mtt_assay ldh_assay LDH Assay (Membrane Integrity) incubate_exposure->ldh_assay measure_absorbance Measure Absorbance mtt_assay->measure_absorbance ldh_assay->measure_absorbance calculate_viability Calculate % Cell Viability measure_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 isoniazid_toxicity cluster_liver Hepatocyte isoniazid Isoniazid metabolism Metabolism by N-acetyltransferase 2 (NAT2) isoniazid->metabolism reactive_metabolites Reactive Metabolites (e.g., Acetylhydrazine) metabolism->reactive_metabolites cyp2e1 Oxidation by CYP2E1 oxidative_stress Oxidative Stress cyp2e1->oxidative_stress reactive_metabolites->cyp2e1 mitochondrial_dysfunction Mitochondrial Dysfunction oxidative_stress->mitochondrial_dysfunction apoptosis Apoptosis mitochondrial_dysfunction->apoptosis hepatotoxicity Hepatotoxicity apoptosis->hepatotoxicity

References

Safety Operating Guide

Navigating the Disposal of Mycoplanecin A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific regulatory guidance on the disposal of Mycoplanecin A necessitates a cautious approach rooted in established best practices for antibiotic and chemical waste management. Researchers, scientists, and drug development professionals handling this potent antitubercular agent must prioritize safety and environmental responsibility. This guide provides essential logistical and safety information to manage this compound waste effectively.

Currently, there are no publicly available, specific disposal procedures for this compound. Therefore, it is imperative to treat this compound and any materials contaminated with it as hazardous chemical waste. This approach ensures the highest level of safety and compliance with general laboratory waste regulations.

Core Principles for this compound Waste Management

All waste containing this compound, including stock solutions, unused media, and contaminated labware, should be considered chemical waste.[1] It is crucial to prevent the release of antibiotics into the environment, as this can contribute to the development of antibiotic-resistant bacteria.[1]

Key considerations for disposal include:

  • Segregation: At the point of generation, this compound waste must be segregated from other waste streams such as general, infectious, or sharps waste.[2]

  • Containment: Use approved, clearly labeled, leak-proof containers for the collection of all this compound waste.[1][2]

  • Institutional Guidelines: Always adhere to your institution's specific Environmental Health and Safety (EHS) protocols for chemical waste disposal.[1]

Categorization of Laboratory Waste

To ensure proper segregation, it is essential to understand the different categories of laboratory waste. The following table provides a summary of common waste types and their appropriate disposal containers.

Waste CategoryDescriptionExamplesRecommended Container
Chemical Waste Waste containing chemical substances with hazardous properties.This compound solutions, contaminated solvents, unused media with this compound.Approved, labeled, leak-proof chemical waste container.[1]
Infectious Waste Waste contaminated with biological agents that can cause disease.Cultures of Mycobacterium tuberculosis, contaminated personal protective equipment (PPE).Labeled biohazard bags.[2]
Sharps Waste Items that can puncture or cut the skin.Needles, syringes, scalpels, broken glass.FDA-approved, puncture-resistant sharps container.[2]
Pathological Waste Human or animal tissues, organs, and body parts.Biopsy specimens, animal carcasses from in-vivo studies.Labeled pathological waste containers.[2]

Step-by-Step Disposal Protocol for this compound

The following procedure outlines the recommended steps for the safe disposal of this compound waste.

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including gloves, a lab coat, and eye protection.[3]

  • Waste Identification and Segregation: Identify all materials contaminated with this compound. This includes stock solutions, diluted solutions, contaminated media, pipette tips, gloves, and any other disposable labware. Segregate this waste into a designated chemical waste container.

  • Container Labeling: Clearly label the chemical waste container with "Hazardous Waste," the name "this compound," and any other information required by your institution.

  • Waste Collection:

    • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and leak-proof container. Do not pour this compound solutions down the drain.[1]

    • Solid Waste: Place all contaminated solid waste, such as pipette tips, tubes, and gloves, into the designated chemical waste container.

  • Storage: Store the sealed waste container in a designated, secure area, away from general lab traffic, until it is collected by your institution's EHS department.

  • Decontamination of Reusable Labware: Any reusable labware that has come into contact with this compound should be decontaminated. As no specific decomposition data for this compound is available, a conservative approach is to soak the labware in a solution known to degrade similar complex organic molecules, as recommended by your EHS office, before standard washing procedures.

  • Waste Pickup and Disposal: Arrange for the pickup and final disposal of the this compound chemical waste through your institution's certified hazardous waste management vendor.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated during research involving this compound.

MycoplanecinA_Disposal_Workflow cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_segregation Segregation & Containment cluster_disposal Final Disposal start Waste Generated from This compound Experiment is_contaminated Contaminated with This compound? start->is_contaminated chemical_waste Segregate as Chemical Waste is_contaminated->chemical_waste Yes general_waste Dispose as General Lab Waste is_contaminated->general_waste No is_sharp Is it a sharp? chemical_waste->is_sharp regular_disposal Follow Institutional Protocol for General Waste general_waste->regular_disposal sharps_waste Segregate as Sharps Waste sharps_container Place in Sharps Container sharps_waste->sharps_container is_sharp->sharps_waste Yes ehs_pickup Arrange EHS Pickup is_sharp->ehs_pickup No sharps_container->ehs_pickup

Caption: this compound Waste Disposal Decision Workflow.

By adhering to these general but stringent guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound waste, thereby protecting themselves, their colleagues, and the wider community. Always consult with your institution's Environmental Health and Safety department for specific guidance and clarification.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mycoplanecin A
Reactant of Route 2
Mycoplanecin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.